Zaragozic Acid A
Description
This compound has been reported in Exserohilum khartoumense, Sporormiella intermedia, and other organisms with data available.
structure given in first source; inhibits both mammalian and fungal squalene synthetase; from fungus Phoma sp (Coelomycetes)
Structure
2D Structure
Properties
IUPAC Name |
(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O14/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44)/b14-13+/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKDOZMCHOGOBR-NCSQYGPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018091 | |
| Record name | Zaragozic Acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142561-96-4 | |
| Record name | Zaragozic acid A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142561-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squalestatin 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zaragozic Acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZARAGOZIC ACID A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1117HVX02L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Zaragozic Acid A: A Potent Inhibitor of Squalene Synthase
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Zaragozic Acid A is a potent natural product inhibitor of the enzyme squalene synthase, a critical control point in the cholesterol biosynthesis pathway. Its discovery in the early 1990s by two independent research groups sparked significant interest in its therapeutic potential as a cholesterol-lowering and antifungal agent. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental methodologies and quantitative data essential for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Producing Organism
The discovery of the zaragozic acids was a result of targeted screening programs by Merck and Glaxo to identify natural product inhibitors of squalene synthase.[1][2] this compound was first isolated by a team at Merck from a sterile (non-sporulating) fungal culture, designated MF 5453, which was obtained from a water sample collected from the Jalón River in Zaragoza, Spain.[3] This geographical origin gave the compound its name.[3] Concurrently, researchers at Glaxo isolated the same compound, which they named squalestatin S1, from a Phoma species.[4][5]
While the initial producing organism for this compound was not definitively identified, other members of the zaragozic acid family have been isolated from various fungi, including Sporormiella intermedia and Leptodontium elatius.[5][6] The zaragozic acids are characterized by a unique and highly functionalized 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1][2] Variations in the 1-alkyl and 6-acyl side chains give rise to the different members of the family.[1][2]
Fermentation
The production of this compound is achieved through a two-stage fermentation process. The following protocol is based on the methods described for the production of zaragozic acids.[7]
Culture Maintenance and Inoculum Development
The producing fungal strain is maintained on agar slants of a suitable medium, such as Medium B, which consists of yeast extract (4 g/L), malt extract (10 g/L), dextrose (4 g/L), and agar (20 g/L), with the pH adjusted to 7.0.[1] For inoculum preparation, a vegetative mycelial suspension is generated by transferring the culture to a liquid medium, such as Medium A, and incubating with agitation.[7]
Production Fermentation
The production of this compound is carried out in a solid-state fermentation. The mycelial suspension from the inoculum stage is used to inoculate a solid substrate. While the exact medium for this compound production by the original unidentified fungus is not detailed, a representative solid-state fermentation medium (Medium D), used for the production of Zaragozic Acid B, consists of millet (15 g per 250-mL flask) and a base liquid (10 mL).[7]
Medium D Composition: [7]
-
Millet: 15 g
-
Base Liquid 1 (per liter):
-
Yeast Extract: 50 g
-
Monosodium Glutamate: 10 g
-
Corn Oil: 10 mL
-
Sodium Tartrate: 10 g
-
FeSO₄·7H₂O: 1 g
-
The fermentation is typically carried out at 25°C for a period of 14 to 21 days.[7]
Isolation and Purification
The isolation and purification of this compound from the fermentation mash involves a multi-step process that leverages the compound's acidic nature and amphipathic properties.[1]
Experimental Protocol
-
Extraction: The solid fermentation culture is extracted with a mixture of methanol and water. The resulting extract is then concentrated to remove the methanol.[1]
-
Solid-Phase Extraction: The aqueous concentrate is loaded onto a Diaion HP-20 resin column. The column is washed with water to remove polar impurities, and the zaragozic acids are then eluted with methanol.[1]
-
Acidification and Liquid-Liquid Extraction: The methanol eluate is concentrated, acidified (e.g., with phosphoric acid), and extracted with an organic solvent such as dichloromethane.[1]
-
Anion-Exchange Chromatography: The organic extract is concentrated, and the residue is redissolved and loaded onto a Dowex 1x2 anion-exchange resin (chloride form) at a neutral pH. The column is washed with a solution of methanol and 3% aqueous NaCl. This compound is eluted with a solution of methanol and 3% aqueous ammonium chloride.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction containing this compound is further purified by preparative RP-HPLC on a C18 column using a mobile phase of methanol and 10 mM phosphoric acid.[1] The fractions containing the pure compound are collected, and the solvent is removed to yield this compound as a pale yellow oil.[1]
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, including high-resolution mass spectrometry and various NMR methods.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₆O₁₄ | [8] |
| Molecular Weight | 690.7 g/mol | [8] |
| Appearance | Pale yellow oil | [1] |
| UV λmax (Methanol) | 205 nm, 251 nm | [1] |
Table 2: Selected ¹³C NMR Data for the Common Core of Zaragozic Acids (in CD₃OD)
| Carbon | Chemical Shift (ppm) |
| C1 | |
| C2 | |
| C3 | 77.0 |
| C4 | 86.5 |
| C5 | 84.1 |
| C6 | 74.5 |
| C7 | 71.9 |
| C8 | * |
| 3-COOH | 172.1 |
| 4-COOH | 170.4 |
| 5-COOH | 173.8 |
Note: Chemical shifts for C1, C2, and C8 were not explicitly provided in the cited reference for the common core but are part of the bicyclo[3.2.1]octane structure.[1]
Mechanism of Action: Squalene Synthase Inhibition
This compound is a highly potent, competitive inhibitor of squalene synthase.[5][6] This enzyme catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[9] By inhibiting this enzyme, this compound effectively blocks the production of cholesterol in mammals and ergosterol in fungi.[1][2]
The inhibition of squalene synthase by this compound leads to an accumulation of FPP and its metabolic precursors.[5][6] This disruption of the sterol biosynthetic pathway is the basis for its potential therapeutic applications.
Table 3: Biological Activity of this compound
| Parameter | Value | Reference |
| Squalene Synthase Kᵢ (rat liver) | 78 pM | [5][6] |
| Hepatic Cholesterol Synthesis IC₅₀ (in mouse) | 200 µg/kg | [5][6] |
Visualizations
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
Caption: Inhibition of squalene synthase by this compound in the cholesterol biosynthesis pathway.
References
- 1. pnas.org [pnas.org]
- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C35H46O14 | CID 6438355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Fungal Origins of Zaragozic Acid A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Zaragozic Acid A, a potent inhibitor of squalene synthase, with a focus on its microbial producers, fermentation, extraction, and biosynthesis. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, mycology, and pharmacology.
Introduction to this compound
Zaragozic acids are a family of fungal metabolites characterized by a unique and highly functionalized 2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1] this compound, also known as Squalestatin S1, is a prominent member of this family and a potent, picomolar inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[2][3] This inhibitory action makes it a subject of significant interest for the development of cholesterol-lowering and antifungal agents.[4] The production of zaragozic acids is observed across a diverse taxonomic range of fungi, primarily within the Ascomycota phylum.[4]
Fungal Sources of this compound
This compound and its analogues are produced by a variety of filamentous fungi. The initial discovery of this compound was from an unidentified sterile fungal culture, designated MF5453.[2] Subsequent research has identified several other producing organisms.
| Fungal Species | Strain Designation | Zaragozic Acid Variant(s) Produced | Reference(s) |
| Unidentified sterile fungus | MF5453 | This compound | [2] |
| Phoma sp. | C2932 | Squalestatin S1 (this compound) | [5] |
| Sporormiella intermedia | ATCC 20985 | Zaragozic Acid B | [2] |
| Leptodontium elatius | ATCC 70411 | Zaragozic Acid C | [2] |
| Amauroascus niger | Zaragozic Acid D and D2 | [4] | |
| Exserohilum khartoumense | This compound | [3] |
Fermentation for this compound Production
The production of this compound is typically achieved through submerged fermentation of the producing fungal strain. While specific media and conditions vary between organisms, a general overview of the process can be described. Optimization of fermentation parameters is crucial for maximizing yield.
Quantitative Production Data
Below is a summary of reported production titers for this compound (Squalestatin S1) and a key precursor.
| Fungal Strain | Compound | Production Titer (mg/L) | Fermentation Conditions | Reference(s) |
| Phoma sp. | Squalestatin S1 | 434 | 5-day fermentation at 25 °C in an optimized liquid medium. | [2] |
| Phoma sp. (genetically modified) | Squalestatin precursor (Compound 5) | 20 | Not specified | [1] |
Experimental Protocol: Two-Tiered Fermentation for Zaragozic Acid Production (General Protocol)
This protocol is a generalized representation based on methods described for the production of zaragozic acids.[2]
1. Seed Culture Preparation:
-
Inoculate a suitable agar slant (e.g., Medium B: 2% agar, 2% dextrose, 0.5% yeast extract, 0.5% peptone, 0.1% KH2PO4, 0.05% MgSO4·7H2O) with the producing fungal strain.
-
Incubate at 25°C until sufficient mycelial growth is observed.
-
Transfer a portion of the mycelial growth to a liquid seed medium (e.g., Medium A: 2% glucose, 1% soy meal, 0.5% yeast extract, 0.2% NaCl, 0.1% CaCO3).
-
Incubate the seed culture at 25°C on a rotary shaker at 220 rpm for 2-3 days.
2. Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium can be a complex formulation and may be a solid-state or liquid culture. For example, for Zaragozic Acid B production, a solid-state fermentation on millet supplemented with a nutrient-rich liquid base was used.[2]
-
Incubate the production culture at 25°C for 14-21 days. Agitation and aeration are critical parameters to be optimized for submerged fermentation.
Extraction and Purification of this compound
The following is a representative protocol for the extraction and purification of this compound from a fermentation broth.[2]
1. Mycelial Extraction:
-
Separate the mycelial biomass from the fermentation broth by filtration.
-
Extract the mycelial cake with a suitable organic solvent, such as methanol or acetone.
2. Broth Extraction:
-
The filtered broth can be acidified to a low pH (e.g., pH 2-3) with an acid like phosphoric acid.
-
Extract the acidified broth with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
3. Primary Purification:
-
Combine the organic extracts and concentrate under reduced pressure.
-
The crude extract can be further purified using column chromatography on a resin such as HP-20, eluting with a gradient of methanol in water.
4. High-Performance Liquid Chromatography (HPLC) Purification:
-
Final purification is typically achieved by preparative reverse-phase HPLC.
-
A C18 column is commonly used with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% phosphoric acid) for improved peak shape.
Biosynthesis of this compound
The biosynthesis of this compound proceeds through a complex polyketide synthase (PKS) pathway.[4] The core structure is derived from the condensation of acetate units, with side chains originating from other precursors. The biosynthetic gene cluster for Squalestatin S1 has been identified in Phoma sp., providing insights into the enzymatic machinery responsible for its synthesis.[5][6]
The key precursors for the biosynthesis of the this compound core are:
-
10 acetate units
-
4 methyl groups from methionine
-
1 succinate molecule
-
1 benzoic acid molecule[4]
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflows
General Experimental Workflow for Production, Extraction, and Analysis
Caption: General workflow for this compound production.
Conclusion
This compound remains a molecule of high interest due to its potent biological activity. The understanding of its fungal producers and the optimization of fermentation and recovery processes are critical for its potential development as a therapeutic agent. This guide provides a foundational overview for researchers to build upon in their efforts to harness the potential of this remarkable natural product. Further research into the genetic regulation of the biosynthetic pathway and the development of high-yielding strains will be pivotal for future applications.
References
- 1. Oxidative steps during the biosynthesis of squalestatin S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C35H46O14 | CID 6438355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 5. Identification of genes encoding squalestatin S1 biosynthesis and in vitro production of new squalestatin analogues - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC02130A [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Zaragozic Acid A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaragozic Acid A, also known as Squalestatin S1, is a potent natural product inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Its complex and unique chemical architecture has attracted significant attention from the scientific community, leading to extensive studies on its structure, stereochemistry, and total synthesis. This guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its biological context and structural determination workflow.
Chemical Structure
This compound belongs to a family of fungal metabolites characterized by a highly oxygenated and densely functionalized core.[3][4] The central feature of its structure is a novel 2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1][3] Distinguishing it from other members of the zaragozic acid family are the specific C1-alkyl and C6-acyl side chains.[1][3][4]
The systematic IUPAC name for this compound is (1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid.[5]
Molecular Formula: C₃₅H₄₆O₁₄[5]
Molecular Weight: 690.73 g/mol [5]
Stereochemistry
The intricate stereochemistry of this compound is crucial for its biological activity. The molecule contains multiple stereocenters, the absolute configuration of which has been determined through a combination of spectroscopic techniques, chemical degradation, and total synthesis.[3] The core bicyclic system and the side chains possess a specific three-dimensional arrangement that allows for high-affinity binding to the active site of squalene synthase.
Quantitative Structural Data
The precise three-dimensional structure of this compound has been elucidated through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of its derivatives.
NMR Spectroscopy Data
NMR spectroscopy has been instrumental in determining the connectivity and relative stereochemistry of this compound. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the core structure.
Table 1: ¹H NMR Chemical Shifts for the Core of this compound (in C₂H₃O₂H) [6]
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| H-3 | 5.26 | s | |
| H-6 | 6.30 | d | 2 |
| H-7 | 4.03 | d | 2 |
Table 2: ¹³C NMR Chemical Shifts for the Core of this compound (in C₂H₃O₂H) [6]
| Carbon | Chemical Shift (ppm) |
| C1 | 106.9 |
| C3 | 76.8 |
| C4 | 75.8 |
| C5 | 91.3 |
| C6 | 81.3 |
| C7 | 82.7 |
| C8 | 170.3 |
| C9 | 172.7 |
| C10 | 168.7 |
Note: The numbering of the carbon atoms is based on the original literature and may not follow standard IUPAC nomenclature for the bicyclic system.
X-ray Crystallography Data
Experimental Protocols
The structural elucidation of this compound involved a combination of sophisticated experimental techniques.
Isolation and Purification
Zaragozic acids are isolated from fungal cultures.[1][11] A general procedure involves:
-
Extraction: The fungal culture is extracted with a suitable organic solvent, such as methanol.[6]
-
Chromatography: The crude extract is then subjected to a series of chromatographic separations. A common method involves using Diaion HP-20 resin followed by Dowex 1x2 anion-exchange resin.[6]
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved by preparative reverse-phase HPLC.[6] An isocratic system with a C8 column and a mobile phase of acetonitrile and 0.1% phosphoric acid in water can be used for analytical separation.[6]
NMR Spectroscopy
The following outlines a general protocol for obtaining NMR spectra for the structural analysis of natural products like this compound:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., deuterated acetic acid, C₂D₃O₂D, as used in the original studies).[6]
-
1D NMR Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[6] Key parameters include appropriate pulse widths, relaxation delays, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
2D NMR Acquisition: A suite of 2D NMR experiments is performed to establish connectivity and stereochemistry. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for deducing the relative stereochemistry.
-
X-ray Crystallography
The determination of the absolute stereochemistry of this compound relied on the X-ray crystal structure analysis of its derivatives. A general workflow for this technique is as follows:
-
Derivatization: A suitable crystalline derivative of the natural product is synthesized. This is often necessary when the parent compound does not crystallize well.
-
Crystal Growth: Single crystals of the derivative are grown by slow evaporation of a suitable solvent system.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and the absolute configuration.
Signaling Pathway and Experimental Workflow
Inhibition of Squalene Synthase in the Cholesterol Biosynthesis Pathway
This compound is a potent inhibitor of squalene synthase, an enzyme that catalyzes the first committed step in sterol biosynthesis.[2] This pathway is fundamental for the production of cholesterol and other essential steroids. The inhibition of this enzyme leads to a reduction in cholesterol levels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Self-Consistent Synthesis of the Squalene Synthase Inhibitor Zaragozic Acid C via Controlled Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of the Squalene Synthase Inhibitor Zaragozic Acid C | Semantic Scholar [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 8. Total Synthesis of Zaragozic Acid C by Rizzacasa [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
The Intricate Assembly Line: A Technical Guide to the Fungal Biosynthesis of Zaragozic Acid A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaragozic Acid A, a potent inhibitor of squalene synthase, has garnered significant attention for its potential as a cholesterol-lowering and antifungal agent. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in fungi, consolidating current knowledge for researchers and professionals in drug development. We will dissect the genetic blueprint, enzymatic machinery, and proposed chemical logic underlying the assembly of its complex and unique 4,8-dioxabicyclo[3.2.1]octane core and its characteristic side chains. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic pathway to facilitate a comprehensive understanding of this remarkable natural product.
Introduction
Zaragozic acids are a family of fungal polyketides first isolated in the early 1990s.[1][2] These natural products are potent inhibitors of squalene synthase, a critical enzyme in the sterol biosynthesis pathway.[3][4] By targeting this enzyme, this compound effectively blocks the production of cholesterol in mammals and ergosterol in fungi, leading to its promising therapeutic properties.[3][4] The core of the zaragozic acid family is a novel and highly functionalized 4,8-dioxabicyclo[3.2.1]octane structure, with variations in the 1-alkyl and 6-acyl side chains distinguishing different members of the family.[1][2] This guide will focus on the biosynthesis of this compound, the most well-studied member of this class.
The Genetic Blueprint: The this compound (clz) Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), referred to as the "clz" cluster. The identification and sequencing of this cluster have been pivotal in beginning to unravel the enzymatic steps involved in the construction of this complex molecule. While the exact functions of all open reading frames (ORFs) within the cluster are not yet fully elucidated, bioinformatic analyses have provided significant insights into the roles of the key enzymes.
Table 1: Putative Genes in the this compound (clz) Biosynthetic Gene Cluster and Their Proposed Functions
| Gene Designation (example) | Proposed Function | Homology/Domain Analysis |
| clz-PKS1 | Highly Reducing Polyketide Synthase (HRPKS) | Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), Ketoreductase (KR), Acyl Carrier Protein (ACP) |
| clz-CS | Citrate Synthase | Citrate synthase family |
| clz-Hyd | Hydrolase | Alpha/beta hydrolase fold |
| clz-Oxy1 | Oxygenase/Monooxygenase | Cytochrome P450 monooxygenase |
| clz-Oxy2 | Dioxygenase | Fe(II)/alpha-ketoglutarate-dependent dioxygenase |
| clz-MT | Methyltransferase | S-adenosylmethionine (SAM)-dependent methyltransferase |
| clz-Trans | Transporter | Major Facilitator Superfamily (MFS) transporter |
| clz-Reg | Regulatory Protein | Fungal specific transcription factor (e.g., Zn(II)2Cys6 binuclear cluster domain) |
Note: This table is a representative summary based on typical fungal polyketide gene clusters. The actual gene names and their precise functions in the clz cluster are still under active investigation.
The Biosynthetic Pathway: A Stepwise Assembly
The construction of this compound is a multi-step process involving a highly reducing polyketide synthase (HRPKS) and a suite of tailoring enzymes that modify the polyketide backbone to create the final intricate structure. The biosynthesis is proposed to proceed through the formation of alkyl citrate intermediates.[4]
Initiation and Polyketide Chain Assembly
The biosynthesis is initiated by a highly reducing polyketide synthase (HRPKS). Unlike typical PKSs that use a simple acetyl-CoA starter unit, the HRPKS in the this compound pathway is primed with a benzoic acid starter unit. This is followed by the iterative addition of malonyl-CoA extender units, with specific reduction and dehydration steps at each iteration, to build the two polyketide chains that will become the side chains of this compound. The core biosynthetic route is believed to originate from 10 acetate units, 4 methyl groups from methionine, 1 succinate, and 1 benzoic acid.[3]
Formation of the Tricarboxylic Acid Intermediate
A key step in the pathway is the formation of a tricarboxylic acid intermediate. Following the synthesis of the benzoyl-primed polyketide chain by the HRPKS, a citrate synthase homologue encoded within the clz cluster catalyzes the condensation of the polyketide with oxaloacetate. A hydrolase then releases the resulting tricarboxylic acid-containing product from the PKS.
The Enigmatic Formation of the Bicyclic Core
The precise enzymatic steps leading to the formation of the characteristic 4,8-dioxabicyclo[3.2.1]octane core are the least understood part of the pathway and a subject of ongoing research. It is hypothesized that a series of oxidative enzymes, such as cytochrome P450 monooxygenases and dioxygenases, encoded within the clz cluster, catalyze a cascade of reactions to form the intricate bicyclic structure from the linear tricarboxylic acid precursor. Two plausible, non-enzymatic cyclization mechanisms have been proposed based on labeling studies, suggesting the complexity of this transformation.
Tailoring and Final Assembly
The final steps in the biosynthesis involve the attachment of the second polyketide side chain and further modifications by tailoring enzymes. These modifications may include hydroxylations and the addition of an acyl group to the C-6 position of the bicyclic core.
Figure 1: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the enzyme kinetics and metabolite concentrations specifically for the this compound biosynthetic pathway. Most of the quantitative data focuses on the inhibitory activity of the final product against its target, squalene synthase.
Table 2: Inhibitory Activity of Zaragozic Acids against Rat Liver Squalene Synthase
| Compound | Apparent Ki (pM) |
| This compound | 78 |
| Zaragozic Acid B | 29 |
| Zaragozic Acid C | 45 |
Data from Bergstrom et al. (1993).[5]
Further research is required to characterize the kinetic parameters of the biosynthetic enzymes within the clz cluster and to quantify the flux of intermediates through the pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of this compound biosynthesis.
Fungal Strains and Fermentation
-
Producing Organisms: this compound has been isolated from various fungal species, including Sporormiella intermedia and Leptodontium elatius.
-
Fermentation Media: A typical fermentation process involves a two-tiered approach. A seed culture is grown in a liquid medium, which is then used to inoculate a solid-state fermentation medium for production.
-
Seed Medium (example): Glucose, yeast extract, peptone, and mineral salts.
-
Production Medium (example): Solid substrates like cracked corn or millet supplemented with a nutrient-rich liquid base.
-
-
Fermentation Conditions: Cultures are typically incubated at 25°C for 14-21 days.
Figure 2: General workflow for fungal fermentation of this compound.
Gene Cluster Identification and Heterologous Expression
-
Genome Sequencing and Bioinformatic Analysis: The genomes of producing fungi are sequenced, and bioinformatic tools are used to identify putative biosynthetic gene clusters based on the presence of key enzymes like PKS and modifying enzymes.
-
Heterologous Expression: The identified clz gene cluster is cloned and expressed in a model fungal host, such as Aspergillus nidulans, to confirm its role in this compound production and to facilitate the characterization of individual enzymes.
Analysis of this compound and Intermediates
-
Extraction: this compound and its intermediates are typically extracted from the fungal biomass and/or fermentation broth using organic solvents like methanol or ethyl acetate.
-
Purification and Analysis: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the primary method for the purification, identification, and quantification of this compound and its biosynthetic intermediates.
-
HPLC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is typically employed.
-
Detection: UV detection (around 210 nm) and mass spectrometry (electrospray ionization in negative mode) are used for detection and identification.
-
Figure 3: Analytical workflow for this compound and its intermediates.
Regulation of Biosynthesis
The regulation of the this compound biosynthetic gene cluster is an area that requires further investigation. In many fungi, the expression of secondary metabolite gene clusters is tightly controlled by a combination of cluster-specific transcription factors (often containing a Zn(II)2Cys6 DNA binding domain) and global regulatory proteins that respond to environmental cues such as nutrient availability and pH. The presence of a putative regulatory gene within the clz cluster suggests a similar mode of regulation for this compound production.
Conclusion and Future Perspectives
The biosynthesis of this compound is a fascinating example of the complex chemical transformations that fungi can achieve. While significant progress has been made in identifying the genetic basis and the initial steps of the pathway, the intricate details of the bicyclic core formation remain a key area for future research. A complete understanding of the enzymatic machinery will not only be a significant scientific achievement but will also open up possibilities for the bioengineering of novel Zaragozic Acid analogues with improved therapeutic properties. Further studies focusing on the biochemical characterization of the clz cluster enzymes, elucidation of the regulatory network, and optimization of fermentation conditions will be crucial for harnessing the full potential of this important natural product.
References
Physical and chemical properties of Zaragozic Acid A
An In-depth Analysis of its Physicochemical Properties and Biological Activity for Researchers, Scientists, and Drug Development Professionals
Introduction
Zaragozic Acid A, also known as Squalestatin S1, is a potent, naturally occurring inhibitor of the enzyme squalene synthase.[1][2] Isolated from the fungus Sporormiella intermedia, this complex polyketide has garnered significant attention within the scientific community for its potential as a cholesterol-lowering agent and as a tool for studying the sterol biosynthesis pathway.[3][4] This technical guide provides a detailed overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols for its study.
Physicochemical Properties
This compound is typically isolated as a white foam or a pale yellow oil, which is consistent with the lack of a sharply defined melting point in the literature.[5][6] Its solubility has been reported in various organic solvents.[7]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₄₆O₁₄ | [8] |
| Molecular Weight | 690.73 g/mol | [8] |
| CAS Number | 142561-96-4 | [9] |
| Appearance | White foam or pale yellow oil | [5][6] |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. | [7] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. The following data has been compiled from published literature.
Table 2: Spectral Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Key shifts include signals for olefinic protons and protons adjacent to oxygenated carbons, characteristic of its complex structure. | |
| ¹³C NMR | Shows a total of 35 carbon signals, including several carbonyl carbons and carbons of the dioxabicyclo[3.2.1]octane core. | |
| Mass Spectrometry | High-resolution mass spectrometry confirms the elemental composition. Fragmentation patterns can provide structural information. | [6] |
| Infrared (IR) | Expected to show strong absorptions for hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) functional groups. |
Biological Activity and Mechanism of Action
This compound is a highly potent and specific inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Squalene synthase catalyzes the first committed step in sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] By inhibiting this enzyme, this compound effectively blocks the production of cholesterol and other downstream sterols.[4]
Table 3: In Vitro and In Vivo Activity of this compound
| Assay | Value | Reference(s) |
| Squalene Synthase Inhibition (Ki) | 78 pM (rat liver microsomes) | [2] |
| Cholesterol Synthesis Inhibition in HepG2 cells (IC₅₀) | 6 µM | |
| Hepatic Cholesterol Synthesis in mice (ED₅₀) | 200 µg/kg | [4] |
The inhibition of squalene synthase leads to an accumulation of farnesyl pyrophosphate, which can be shunted into other metabolic pathways.[2]
Signaling Pathway
The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway . The diagram below illustrates the key steps in this pathway and highlights the point of inhibition by this compound.
Caption: Cholesterol biosynthesis pathway indicating inhibition of Squalene Synthase by this compound.
Experimental Protocols
Squalene Synthase Inhibition Assay
This protocol is adapted from published methods for determining the inhibitory activity of compounds against squalene synthase.[1]
Materials:
-
Rat liver microsomes (source of squalene synthase)
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
NADPH
-
Assay Buffer: 50 mM Phosphate buffer (pH 7.4) containing 10 mM MgCl₂
-
This compound (or other test compounds) dissolved in DMSO
-
15% KOH in ethanol
-
Petroleum ether
-
Scintillation cocktail
-
Glass screw-cap tubes (16 x 100 mm)
-
Water bath or incubator at 37°C and 65°C
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction mixture in glass screw-cap tubes by adding 1 ml of assay buffer, 0.5 mM NADPH, and 12 µg of human liver microsomes.
-
Add the desired concentration of this compound or vehicle (DMSO) to the tubes.
-
Equilibrate the reaction mixtures for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 nM [³H]-FPP.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding 1 ml of 15% KOH in ethanol.
-
Incubate the tubes at 65°C for 30 minutes to saponify the lipids.
-
After cooling, add 5 ml of petroleum ether and shake for 10 minutes to extract the non-saponifiable lipids, including squalene.
-
Freeze the lower aqueous phase and transfer the upper organic phase to a new tube containing 2 ml of distilled water.
-
Transfer 1.5 ml of the upper organic phase to a scintillation vial.
-
Add 3 ml of scintillation cocktail and quantify the amount of [³H]-squalene formed using a liquid scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
HPLC Analysis of this compound
This method is based on a published protocol for the analysis and purification of Zaragozic Acids.[6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Dynamax C8, 60Å, 8-µm, 4.6 x 250 mm with a guard module.[6]
-
Mobile Phase: Isocratic elution with 6:4 (v/v) acetonitrile/0.1% phosphoric acid in water.[6]
-
Flow Rate: 1 ml/min.[6]
-
Detection: UV at 210 nm.
-
Temperature: Room temperature.[6]
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample to be analyzed by dissolving it in the mobile phase and filtering through a 0.45 µm filter.
-
Inject a known volume of the standard solution to determine its retention time. The reported retention time for this compound under these conditions is approximately 13.4 minutes.[6]
-
Inject the sample solution and monitor the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with a standard curve.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures.
Caption: Workflow for the Squalene Synthase Inhibition Assay.
Caption: Workflow for the HPLC Analysis of this compound.
Conclusion
This compound remains a molecule of significant interest due to its potent and specific inhibition of squalene synthase. This technical guide provides a consolidated resource of its key physical, chemical, and biological properties, along with detailed experimental protocols to facilitate further research. The provided information is intended to support scientists and researchers in the fields of drug discovery, biochemistry, and molecular biology in their investigations of this important natural product and its role in sterol biosynthesis.
References
- 1. Squalene Synthase Activity Assay. [bio-protocol.org]
- 2. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase [pubmed.ncbi.nlm.nih.gov]
- 3. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. pnas.org [pnas.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C35H46O14 | CID 6438355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Zaragozic Acid A and its role in inhibiting sterol synthesis
A Technical Guide for Researchers and Drug Development Professionals
Zaragozic Acid A, a fungal metabolite, has garnered significant attention within the scientific community for its potent and specific inhibition of sterol biosynthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the sterol synthesis pathway, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction to this compound
Zaragozic acids are a family of natural products produced by various fungi, first isolated from a fungal culture found in the Jalon River in Zaragoza, Spain. Structurally, they are characterized by a unique and highly oxygenated 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core, with variations in their 1-alkyl and 6-acyl side chains.[1][2] this compound, also known as Squalestatin S1, is one of the most well-characterized members of this family.[3]
These compounds have been identified as powerful inhibitors of squalene synthase, a critical enzyme in the sterol biosynthetic pathway.[1][2][3][4] This inhibitory action disrupts the production of cholesterol in mammals and ergosterol in fungi, making this compound a compound of interest for its potential as both a cholesterol-lowering agent and an antifungal therapeutic.[1][2][3]
Mechanism of Action: Inhibition of Squalene Synthase
The primary molecular target of this compound is squalene synthase (SQS), an enzyme that catalyzes the first committed step in sterol biosynthesis.[4] SQS mediates the head-to-head reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[4] This reaction is a crucial checkpoint in the pathway leading to the formation of sterols.
This compound acts as a potent competitive inhibitor of squalene synthase.[5] Its molecular structure mimics the intermediate substrates of the SQS-catalyzed reaction, allowing it to bind with high affinity to the enzyme's active site. This binding prevents the natural substrate, FPP, from accessing the enzyme, thereby halting the synthesis of squalene. The inhibition by zaragozic acids is remarkably potent, with reported Ki values in the picomolar range.[5]
The inhibition of squalene synthase by this compound leads to the accumulation of upstream metabolites, primarily farnesyl pyrophosphate (FPP).[5] This accumulation can have further downstream effects and is a key indicator of the compound's on-target activity.
The Sterol Synthesis Pathway and this compound's Point of Intervention
The sterol synthesis pathway is a complex and highly regulated metabolic cascade responsible for the production of essential sterols. The following diagram illustrates the key steps in this pathway and highlights the specific point of inhibition by this compound.
References
- 1. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
Zaragozic Acid A: A Potent Antifungal Agent Targeting Ergosterol Biosynthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Zaragozic Acid A is a potent natural product with significant antifungal properties. First isolated from the fungus Sporormiella intermedia, it belongs to a class of compounds known as the zaragozic acids, which are characterized by a unique and highly functionalized bicyclo[3.2.1]octane core. This technical guide provides a comprehensive overview of the antifungal properties of this compound, with a focus on its mechanism of action, spectrum of activity, and the experimental methodologies used to characterize its effects. This document is intended for researchers, scientists, and drug development professionals working in the field of mycology and antifungal drug discovery.
Mechanism of Action: Inhibition of Squalene Synthase
The primary antifungal activity of this compound stems from its potent and specific inhibition of squalene synthase (erg9), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Squalene synthase catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][4] By inhibiting this enzyme, this compound effectively blocks the production of ergosterol, an essential component of the fungal cell membrane.
The depletion of ergosterol disrupts the integrity and fluidity of the fungal cell membrane, leading to impaired growth and, ultimately, cell death. This makes squalene synthase an attractive target for antifungal drug development.[2]
Downstream Effects: The Role of Farnesol Accumulation
A key consequence of squalene synthase inhibition is the intracellular accumulation of the substrate, farnesyl pyrophosphate (FPP).[5][6] This excess FPP is then converted to farnesol, a sesquiterpene alcohol.[7] While ergosterol depletion is a primary factor in the antifungal activity of this compound, the accumulation of farnesol is also believed to contribute significantly to its fungicidal effects.[7]
High concentrations of farnesol have been shown to induce apoptosis-like cell death in various fungi, including Aspergillus and Candida species.[1][2][3][8] This farnesol-induced apoptosis is often mediated by the generation of reactive oxygen species (ROS) and the activation of metacaspases, which are cysteine-dependent proteases involved in programmed cell death in fungi.[3][8]
Antifungal Spectrum of Activity
While specific quantitative data for this compound against a wide range of pathogenic fungi is limited in publicly available literature, Zaragozic Acid B, a closely related analogue, has demonstrated activity against Candida albicans.
| Fungal Species | Compound | MIC (µM) | Reference |
| Candida albicans A72 | Zaragozic Acid B | ~0.5 | [7] |
MIC: Minimum Inhibitory Concentration
Further research is required to establish a comprehensive antifungal profile of this compound against a broader panel of clinically relevant fungi, including species of Aspergillus, Cryptococcus, and dermatophytes.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's antifungal properties.
Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27 and M38)
This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a target fungal species.
Materials:
-
This compound
-
Target fungal isolate(s)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation:
-
For yeasts, grow the fungal isolate on SDA at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum concentration.
-
For filamentous fungi, grow the isolate on potato dextrose agar until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing a wetting agent. Adjust the conidial suspension to the desired concentration using a hemocytometer or spectrophotometer.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range.
-
-
Inoculation:
-
Inoculate each well (except for the sterility control) with the prepared fungal suspension.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.
-
-
MFC Determination:
-
Following MIC determination, subculture a fixed volume from each well showing no visible growth onto SDA plates.
-
Incubate the plates at 35°C for 48-72 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates.
-
Squalene Synthase Inhibition Assay (Radiometric Method)
Objective: To quantify the inhibitory activity of this compound on squalene synthase.
Materials:
-
This compound
-
Source of squalene synthase (e.g., microsomal fraction from a fungal or mammalian source)
-
[¹⁴C]-Farnesyl pyrophosphate (radiolabeled substrate)
-
NADPH
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer with MgCl₂)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, NADPH, and the squalene synthase enzyme preparation.
-
Add varying concentrations of this compound to different tubes. Include a control with no inhibitor.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding [¹⁴C]-FPP to each tube.
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
-
Extraction of Squalene:
-
Stop the reaction and extract the lipid-soluble product, [¹⁴C]-squalene, using an organic solvent (e.g., hexane).
-
-
Quantification:
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Signaling Pathway of this compound's Antifungal Action
Caption: Mechanism of this compound's antifungal action.
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
Conclusion
This compound represents a promising class of antifungal agents with a well-defined mechanism of action targeting a crucial enzyme in the fungal ergosterol biosynthesis pathway. Its ability to not only deplete ergosterol but also induce the accumulation of the pro-apoptotic molecule farnesol contributes to its potent fungicidal activity. While further studies are needed to fully elucidate its spectrum of activity and clinical potential, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring this compound and other squalene synthase inhibitors as novel antifungal therapeutics.
References
- 1. Farnesol-induced apoptosis in Aspergillus nidulans reveals a possible mechanism for antagonistic interactions between fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesol induces apoptosis-like cell death in the pathogenic fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesol-induced apoptosis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 5. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Zaragozic Acid A as a potent inhibitor of cholesterol biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Zaragozic acids are a family of fungal metabolites that have garnered significant attention for their potent, competitive inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] Discovered independently by two research groups, these compounds, also known as squalestatins, possess a unique and complex 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1][2][5][6] Zaragozic Acid A, in particular, has been extensively studied for its ability to lower plasma cholesterol levels, making it a subject of interest for the development of antihypercholesterolemic agents.[2][3][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its activity.
Mechanism of Action
This compound exerts its inhibitory effect on cholesterol biosynthesis by targeting squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase.[7][8] SQS catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][9] This reaction is a critical branch point in the isoprenoid pathway; thus, its inhibition specifically blocks the production of cholesterol and other sterols without affecting the synthesis of essential non-sterol isoprenoids.[5]
The inhibition of squalene synthase by this compound is a result of competitive inhibition, with studies indicating it is followed by mechanism-based irreversible inactivation.[10] The zaragozic acids are picomolar competitive inhibitors of rat liver squalene synthase.[4][11] Inhibition of SQS leads to a downstream decrease in cholesterol synthesis and an upstream accumulation of intermediates such as farnesyl diphosphate and farnesol.[11]
Quantitative Inhibition Data
The potency of this compound and its analogs as squalene synthase inhibitors has been quantified in various studies. The following tables summarize the key inhibitory constants.
| Compound | Apparent Ki (pM) | Source Organism of Enzyme | Reference |
| This compound | 78 | Rat Liver | [4][11] |
| Zaragozic Acid B | 29 | Rat Liver | [4][11] |
| Zaragozic Acid C | 45 | Rat Liver | [4][11] |
Table 1: Apparent Ki Values for Zaragozic Acids Against Rat Liver Squalene Synthase
| Compound | IC50 | System | Reference |
| This compound | 6 µM | Cholesterol synthesis in HepG2 cells | [12] |
| This compound | 200 µg/kg (50% inhibitory dose) | Acute hepatic cholesterol synthesis in mice | [4][11] |
| Zaragozic Acid D | 100 nM | Bovine Farnesyl-protein transferase | [13][14] |
| Zaragozic Acid D2 | 100 nM | Bovine Farnesyl-protein transferase | [14] |
Table 2: IC50 and In Vivo Inhibition Data for Zaragozic Acids
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the inhibitory activity of this compound.
Squalene Synthase Activity Assay
This protocol is a composite based on descriptions of squalene synthase activity assays.[15]
1. Preparation of Reagents:
-
Assay Buffer: 50 mM phosphate buffer (pH 7.4) containing 10 mM MgCl2.
-
Substrate: [3H]-Farnesyl pyrophosphate (FPP) at a suitable concentration (e.g., 50 nM).
-
Cofactor: 0.5 mM NADPH.
-
Enzyme Source: Human or rat liver microsomes.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution: 15% KOH in ethanol.
-
Extraction Solvent: Petroleum ether.
2. Assay Procedure:
-
In a glass screw-cap tube, combine the assay buffer, NADPH, liver microsomes (e.g., 12 µg), and either this compound or the vehicle control (DMSO).
-
Equilibrate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding [3H]-FPP.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding 1 ml of the stop solution.
-
Incubate the tubes at 65°C for 30 minutes to saponify lipids.
-
Add 5 ml of petroleum ether and shake for 10 minutes to extract the unsaponifiable lipids, including squalene.
-
Freeze the lower aqueous phase and transfer the upper organic phase to a new tube containing 2 ml of distilled water.
-
Transfer 1.5 ml of the upper organic phase to a scintillation vial.
3. Data Analysis:
-
Add 3 ml of scintillation liquid to each vial.
-
Measure the radioactivity using a liquid scintillation analyzer.
-
The amount of [3H]-squalene formed is proportional to the measured radioactivity.
-
Calculate the percent inhibition at various concentrations of this compound to determine the IC50 value.
In Vivo Inhibition of Cholesterol Synthesis in Mice
This protocol is based on the in vivo studies described for this compound.[4][11]
1. Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6).
2. Dosing:
-
Administer this compound orally or via intraperitoneal injection at various doses.
3. Radiolabeling:
-
At a specified time after dosing, administer a radiolabeled cholesterol precursor, such as [3H]mevalonate.
4. Sample Collection:
-
After a defined period, euthanize the animals and collect the livers.
5. Lipid Extraction and Analysis:
-
Homogenize the liver tissue.
-
Saponify the homogenate to hydrolyze cholesteryl esters.
-
Extract the non-saponifiable lipids, including cholesterol and its precursors.
-
Separate the lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactivity incorporated into cholesterol and other intermediates.
6. Data Analysis:
-
Compare the amount of radiolabeled cholesterol in treated animals to control animals to determine the percent inhibition of cholesterol synthesis.
-
Calculate the 50% inhibitory dose (ID50).
Conclusion
This compound is a highly potent and specific inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. Its picomolar to nanomolar inhibitory activity in vitro and demonstrated efficacy in reducing cholesterol synthesis in vivo underscore its potential as a lead compound for the development of novel cholesterol-lowering therapies. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this compound and other squalene synthase inhibitors. The unique mechanism of action, which avoids the upstream depletion of essential non-sterol isoprenoids, continues to make this class of compounds an attractive area of research for drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]
- 6. This compound/Squalestatin S1 [chem-is-you.blogspot.com]
- 7. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 10. Inhibition of mammalian squalene synthetase activity by this compound is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Squalene Synthase Activity Assay. [bio-protocol.org]
The Quest for Squalene Synthase Inhibitors from Nature's Bounty: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway, represents a compelling target for the development of novel hypocholesterolemic agents. Positioned at the first committed step in sterol synthesis, its inhibition offers a selective approach to lowering cholesterol levels without impacting the production of other essential non-steroidal isoprenoids.[1][2] This technical guide delves into the discovery of natural product inhibitors of squalene synthase, providing a comprehensive overview of their inhibitory activities, the experimental protocols for their characterization, and the biochemical pathways they modulate.
Natural Product Inhibitors of Squalene Synthase
A variety of natural products, primarily of fungal origin, have been identified as potent inhibitors of squalene synthase. These compounds exhibit significant potential as scaffolds for the development of new therapeutic agents.
Quantitative Data on Squalene Synthase Inhibitors
The following table summarizes the inhibitory activities of several key natural product inhibitors of squalene synthase.
| Compound Class | Specific Compound | Source Organism | Target Enzyme | Inhibitory Potency (IC50 / Ki) | Reference(s) |
| Polyketides | Squalestatin 1 (Zaragozic Acid A) | Phoma sp. C2932 | Rat Liver Squalene Synthase | IC50: 12 ± 5 nM | [1] |
| This compound | Unidentified sterile fungal culture | Rat Liver Squalene Synthase | Ki: 78 pM (competitive) | [3] | |
| Zaragozic Acid B | Sporormiella intermedia | Rat Liver Squalene Synthase | Ki: 29 pM (competitive) | [3] | |
| Zaragozic Acid C | Leptodontium elatius | Rat Liver Squalene Synthase | Ki: 45 pM (competitive) | [3] | |
| Triterpenoids | Ganoderic Acid DM | Ganoderma lucidum | 5α-reductase (related to sterol metabolism) | IC50: 10.6 µM | [4] |
| 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one | Ganoderma lucidum | 5α-reductase (related to sterol metabolism) | IC50: 41.9 µM | [4] |
Note: While Ganoderma triterpenoids have been investigated for their effects on lipid metabolism, specific IC50 values against squalene synthase are not widely reported in the currently available literature. The data presented here for Ganoderma triterpenoids is for a related enzyme in sterol metabolism to provide context.
Experimental Protocols
The characterization of squalene synthase inhibitors relies on robust and sensitive assay methodologies. Both radiometric and non-radiometric assays are commonly employed.
Radiometric Squalene Synthase Assay
This method directly measures the enzymatic conversion of a radiolabeled substrate to squalene.
Principle: The assay quantifies the incorporation of a radiolabeled precursor, such as [1-14C]isopentenyl diphosphate or [2-14C]farnesyl diphosphate (FPP), into squalene. The radiolabeled squalene product is separated from the unreacted substrate and quantified using scintillation counting.[5]
Detailed Methodology:
-
Enzyme Preparation: Microsomal fractions containing squalene synthase are prepared from a suitable source, such as rat liver homogenates.[5]
-
Reaction Mixture: A typical reaction mixture contains the microsomal enzyme preparation, a radiolabeled substrate (e.g., [14C]FPP), NADPH, and a buffer system (e.g., phosphate buffer at pH 7.4).[6]
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped, and the lipids, including squalene, are extracted using an organic solvent (e.g., petroleum ether).[1]
-
Separation: The extracted lipids are separated by thin-layer chromatography (TLC) on silica gel plates.[5]
-
Quantification: The area of the TLC plate corresponding to squalene is scraped, and the radioactivity is measured using a scintillation counter.[7]
-
Inhibitor Testing: Potential inhibitors are pre-incubated with the enzyme before the addition of the substrate, and the percentage of inhibition is calculated by comparing the radioactivity in the presence and absence of the inhibitor.
Non-Radiometric Squalene Synthase Assay (Spectrophotometric/Colorimetric)
This method indirectly measures squalene synthase activity by monitoring the consumption of the cofactor NADPH.
Principle: The conversion of two molecules of FPP to squalene by squalene synthase is a two-step process, with the second step requiring the reduction of an intermediate by NADPH. The decrease in NADPH concentration can be monitored by the change in absorbance at 340 nm.[8][9]
Detailed Methodology:
-
Enzyme and Substrate Preparation: Purified or partially purified squalene synthase and a stock solution of FPP are prepared.
-
Reaction Mixture: The reaction is set up in a microplate format and includes the enzyme, FPP, NADPH, and a suitable buffer containing a magnesium ion cofactor.[10]
-
Assay Initiation and Monitoring: The reaction is initiated by the addition of the substrate or enzyme. The decrease in absorbance at 340 nm is monitored kinetically over time using a microplate reader.[8]
-
Calculation of Activity: The rate of NADPH consumption is proportional to the squalene synthase activity and can be calculated from the linear portion of the reaction curve.
-
Inhibitor Screening: Test compounds are added to the reaction mixture, and their effect on the rate of NADPH consumption is measured to determine their inhibitory potential.
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway
Squalene synthase is a key enzyme in the mevalonate pathway, which is responsible for the de novo synthesis of cholesterol and other isoprenoids.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of DF-461, a Potent Squalene Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 9. labcart.com [labcart.com]
- 10. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 11. med.libretexts.org [med.libretexts.org]
Methodological & Application
Zaragozic Acid A: A Powerful Tool for Elucidating Isoprenoid Biosynthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaragozic acids are a class of fungal metabolites that act as potent, competitive inhibitors of squalene synthase, the enzyme catalyzing the first committed step in sterol biosynthesis.[1][2][3] Zaragozic acid A, in particular, has emerged as a critical research tool for studying the intricate pathways of isoprenoid biosynthesis. By selectively blocking the conversion of farnesyl pyrophosphate (FPP) to squalene, it allows researchers to investigate the consequences of this inhibition on various cellular processes and to explore the roles of other isoprenoid-derived molecules. These notes provide detailed applications and protocols for utilizing this compound in the laboratory.
Mechanism of Action
This compound is a high-affinity, competitive inhibitor of squalene synthase.[4][5] It mimics the natural substrate of the enzyme, farnesyl pyrophosphate (FPP), and the reaction intermediate, presqualene pyrophosphate.[5] This competitive inhibition is followed by mechanism-based irreversible inactivation of the enzyme.[5] The inhibition is highly potent, with Ki values in the picomolar range for rat liver squalene synthase.[4] This specificity allows for the targeted disruption of the sterol branch of the isoprenoid pathway while leaving the synthesis of other essential isoprenoids, such as dolichols and ubiquinones, intact.[3]
Applications in Research
-
Studying Cholesterol Biosynthesis and Regulation: this compound is a valuable tool for investigating the regulation of cholesterol homeostasis. By inhibiting squalene synthase, it leads to a decrease in cellular cholesterol levels, which can trigger compensatory responses such as the upregulation of LDL receptor expression.[2]
-
Investigating Non-sterol Isoprenoid Pathways: Because this compound diverts the metabolic flux away from sterol synthesis, it leads to the accumulation of upstream intermediates like FPP.[4][6] This accumulation can be used to study the biosynthesis of other important isoprenoids derived from FPP, such as dolichols, ubiquinones, and prenylated proteins.[3][7]
-
Elucidating the Role of Protein Prenylation: The increased availability of FPP upon treatment with this compound can influence the farnesylation and geranylgeranylation of proteins. While zaragozic acids have been shown to mildly inhibit Ras farnesyl-protein transferase, their primary effect is the accumulation of FPP, which can be used to study the dynamics of protein prenylation.[2][8]
-
Antifungal Drug Development: Squalene synthase is also a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][3] The potent inhibition of this enzyme by zaragozic acids makes them promising candidates for the development of novel antifungal agents.[1][9]
-
Neurobiology Research: Studies have shown that this compound can stimulate the non-amyloidogenic processing of the amyloid-beta protein precursor (AβPP) by reducing cellular cholesterol.[10] This makes it a useful tool for investigating the link between cholesterol metabolism and Alzheimer's disease pathology.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory potency of this compound and its effects on cellular processes.
Table 1: Inhibitory Potency of Zaragozic Acids against Rat Liver Squalene Synthase
| Zaragozic Acid | Apparent Ki (pM) |
| A | 78 |
| B | 29 |
| C | 45 |
Data from Bergstrom et al. (1993).[4]
Table 2: In Vitro and In Vivo Efficacy of this compound
| Parameter | Cell Line/Animal Model | Value |
| IC50 for Cholesterol Synthesis | Hep G2 cells | 6 µM[11] |
| 50% Inhibitory Dose (ID50) for Hepatic Cholesterol Synthesis | Mouse | 200 µg/kg of body weight[4][6] |
Table 3: Effect of this compound on Cellular Processes
| Treatment | Cell Line | Effect | Reference |
| 50 µM this compound | Human Neuroblastoma Cells | ~3-fold increase in α-secretase activity | [10] |
| 50 µM this compound | Human Neuroblastoma Cells | ~30% reduction in cellular cholesterol | [10] |
Experimental Protocols
Here are detailed protocols for key experiments using this compound.
Protocol 1: In Vitro Inhibition of Squalene Synthase
This protocol is adapted from the method used to determine the inhibitory potency of zaragozic acids.
Objective: To measure the in vitro inhibition of squalene synthase activity by this compound.
Materials:
-
Rat liver microsomes (as a source of squalene synthase)
-
[4-¹⁴C]Farnesyl pyrophosphate ([¹⁴C]FPP)
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂, KF, and a reducing agent like DTT)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and rat liver microsomes.
-
Add varying concentrations of this compound to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [¹⁴C]FPP.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Extract the lipid-soluble products, including [¹⁴C]squalene, into an organic solvent.
-
Quantify the amount of [¹⁴C]squalene formed by liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Inhibition of Cholesterol Synthesis in Cultured Cells (Hep G2)
This protocol describes how to assess the effect of this compound on cholesterol synthesis in a cellular context.
Objective: To determine the IC50 of this compound for the inhibition of cholesterol synthesis in Hep G2 cells.
Materials:
-
Hep G2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound
-
[³H]Mevalonate or [¹⁴C]Acetate
-
Lysis buffer
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Plate Hep G2 cells in multi-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Add a radiolabeled precursor for cholesterol synthesis, such as [³H]mevalonate or [¹⁴C]acetate, to the medium.
-
Incubate for an additional period (e.g., 2-4 hours) to allow for the incorporation of the label into newly synthesized cholesterol.
-
Wash the cells with PBS and lyse them.
-
Extract the lipids from the cell lysate.
-
Separate the different lipid species (including cholesterol) using thin-layer chromatography (TLC).
-
Scrape the cholesterol band from the TLC plate and quantify the radioactivity by scintillation counting.
-
Calculate the percentage of inhibition of cholesterol synthesis for each concentration of this compound and determine the IC50 value.
Visualizations
The following diagrams illustrate the key pathways and concepts discussed in these application notes.
Caption: The isoprenoid biosynthesis pathway and the site of inhibition by this compound.
Caption: A typical experimental workflow for studying the effect of this compound on cellular cholesterol synthesis.
References
- 1. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 3. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]
- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of mammalian squalene synthetase activity by this compound is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Improvement of dolichol-linked oligosaccharide biosynthesis by the squalene synthase inhibitor zaragozic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Statins and the squalene synthase inhibitor zaragozic acid stimulate the non-amyloidogenic pathway of amyloid-beta protein precursor processing by suppression of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Squalene Synthase Inhibition Assay Using Zaragozic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene synthase (SQS) is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis. This positions SQS as a key target for the development of cholesterol-lowering drugs. Zaragozic Acid A, a fungal metabolite, is a potent, competitive inhibitor of squalene synthase.[1][2][3] This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of compounds, such as this compound, on squalene synthase.
Principle of the Assay
The activity of squalene synthase can be measured by monitoring the conversion of farnesyl diphosphate (FPP) to squalene. This can be achieved through various methods, including the use of radiolabeled [¹⁴C]FPP and subsequent quantification of the resulting [¹⁴C]squalene, or by a continuous spectrophotometric assay that measures the decrease in NADPH concentration, a cofactor required for the reaction.[4][5] The inhibition of squalene synthase by a test compound is determined by comparing the enzyme activity in the presence and absence of the inhibitor.
Data Presentation
The inhibitory potency of Zaragozic Acids is summarized in the table below. These values highlight the high affinity of this class of compounds for squalene synthase.
| Compound | Target Enzyme | Apparent Ki (pM) | IC50 | Reference |
| This compound | Rat Liver Squalene Synthase | 78 | 6 µM (in mouse acute hepatic cholesterol synthesis) | [1][2][3][6] |
| Zaragozic Acid B | Rat Liver Squalene Synthase | 29 | Not Specified | [2][3][6] |
| Zaragozic Acid C | Rat Liver Squalene Synthase | 45 | Not Specified | [2][3][6] |
| Zaragozic Acid D | Farnesyl Transferase | Not Specified | 100 nM | [7] |
| Zaragozic Acid D2 | Farnesyl Transferase | Not Specified | 100 nM | [7] |
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Purified or microsomal preparations of squalene synthase (e.g., from rat liver).
-
Substrate: Farnesyl diphosphate (FPP).
-
Cofactor: β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH).
-
Inhibitor: this compound (Squalestatin S1).
-
Buffer: HEPES buffer.
-
Divalent Cation: Magnesium chloride (MgCl₂).
-
Other Reagents: Sodium fluoride (NaF), Scintillation fluid (for radiometric assay), Organic solvent (e.g., heptane, for radiometric assay).
-
Equipment: Microplate reader (for spectrophotometric assay), Scintillation counter (for radiometric assay), Incubator, Centrifuge, Pipettes.
Assay Protocol: Radiometric Method
This protocol is based on the method described by Bergstrom et al. (1993).[2]
-
Prepare Assay Mixture:
-
In a microcentrifuge tube, prepare the following reaction mixture (final volume of 1 ml):
-
50 mM HEPES buffer (pH 7.5)
-
10 mM NADPH
-
11 mM NaF
-
5.5 mM MgCl₂
-
[4-¹⁴C]FPP (specific activity and concentration may be varied, e.g., 5 µM)
-
1 mg/ml squalene (as a carrier)
-
Test compound (e.g., this compound) at various concentrations or vehicle control.
-
-
-
Enzyme Addition:
-
Add the squalene synthase enzyme preparation (e.g., 2.2 µg of microsomal protein) to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture for 20 minutes at 30°C.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a suitable quenching agent (e.g., 1 M HCl).
-
Extract the lipid-soluble products, including [¹⁴C]squalene, by adding an organic solvent like heptane. Vortex thoroughly and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Assay Protocol: Spectrophotometric Method
This protocol is based on the principle that the formation of squalene is stoichiometric with the depletion of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[4][8][9]
-
Prepare Assay Mixture:
-
In a UV-transparent microplate well, prepare the following reaction mixture:
-
Buffer (e.g., 50 mM HEPES, pH 7.5)
-
MgCl₂ (e.g., 5.5 mM)
-
FPP (concentration to be optimized, e.g., in the low micromolar range)
-
Test compound (e.g., this compound) at various concentrations or vehicle control.
-
-
-
Initiate Reaction:
-
Add NADPH to a final concentration of, for example, 100-200 µM.
-
Add the squalene synthase enzyme preparation to initiate the reaction.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (the rate of NADPH consumption) for each concentration of the inhibitor.
-
Determine the percentage of inhibition by comparing the reaction rates in the presence of the inhibitor to the rate of the vehicle control.
-
Calculate the IC50 value as described in the radiometric method.
-
Mandatory Visualizations
Experimental Workflow for Squalene Synthase Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 5. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labcart.com [labcart.com]
- 9. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Application of Zaragozic Acid A in Hypercholesterolemia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaragozic Acid A, a potent fungal metabolite, has emerged as a significant tool in the study of hypercholesterolemia. It is a highly specific and potent inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.[1][2][3][4] This targeted mechanism of action makes this compound an invaluable molecular probe for investigating the regulation of cholesterol metabolism and for exploring novel therapeutic strategies to lower plasma cholesterol levels.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in hypercholesterolemia research.
Mechanism of Action
This compound exerts its cholesterol-lowering effects by competitively inhibiting squalene synthase. This enzyme is responsible for the conversion of two molecules of farnesyl pyrophosphate (FPP) into presqualene pyrophosphate, which is then reduced to squalene. By blocking this critical step, this compound effectively curtails the de novo synthesis of cholesterol.[2] This inhibition leads to a depletion of intracellular cholesterol pools, which in turn upregulates the expression of the low-density lipoprotein (LDL) receptor mRNA, enhancing the clearance of LDL cholesterol from the circulation.[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | System | Value | Reference |
| Ki (apparent) | Rat Liver Squalene Synthase | 78 pM | [5][6] |
| IC50 | Acute Hepatic Cholesterol Synthesis (Mouse) | 6 µM | [3] |
| IC50 | Cholesterol Synthesis (HepG2 cells) | 6 µM | [3] |
| Effect on Cellular Cholesterol | Human Neuroblastoma Cells (50 µM) | ~30% reduction | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Mouse | 200 µg/kg | 50% inhibition of acute hepatic cholesterol synthesis | [4][5] |
| Primates | Not Specified | Lowered plasma cholesterol levels | [1][2] |
| Marmosets | Not Specified | Up to 75% reduction in serum cholesterol | [1] |
Signaling Pathway and Experimental Workflow
Diagram 1: Cholesterol Biosynthesis Pathway and Inhibition by this compound
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of squalene synthase by this compound.
Diagram 2: Experimental Workflow for Evaluating this compound
Caption: Workflow for the in vitro and in vivo evaluation of this compound.
Experimental Protocols
Squalene Synthase Activity Assay
This protocol is adapted from methods used to characterize potent inhibitors of squalene synthase.
Objective: To determine the inhibitory activity of this compound on squalene synthase.
Materials:
-
Rat liver microsomes (source of squalene synthase)
-
[1-³H]Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM DTT, pH 7.5
-
This compound stock solution (in DMSO or appropriate solvent)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Rat Liver Microsomes:
-
Homogenize fresh or frozen rat liver in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 0.25 M sucrose).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer and determine the protein concentration.
-
-
Assay Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
Rat liver microsomes (e.g., 50-100 µg of protein)
-
NADPH (final concentration ~1 mM)
-
Various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 10-15 minutes at 37°C.
-
-
Initiate the reaction by adding [1-³H]FPP (final concentration ~5-10 µM).
-
Incubate the reaction mixture at 37°C for 20-30 minutes.
-
-
Extraction and Quantification:
-
Stop the reaction by adding a solution of KOH in ethanol.
-
Saponify the mixture by heating at 70°C for 30 minutes.
-
Extract the non-saponifiable lipids (containing [³H]squalene) with hexane or petroleum ether.
-
Wash the organic phase with water.
-
Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of squalene synthase activity at each concentration of this compound.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Cholesterol Synthesis Assay
This protocol describes the measurement of de novo cholesterol synthesis in a cell line such as HepG2.
Objective: To assess the effect of this compound on cholesterol biosynthesis in cultured cells.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
[¹⁴C]Acetate or [³H]Mevalonate
-
This compound stock solution
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free or delipidated serum medium for a specified period (e.g., 2-4 hours).
-
-
Radiolabeling:
-
Add [¹⁴C]acetate (e.g., 1 µCi/mL) or [³H]mevalonate to the culture medium and incubate for an additional period (e.g., 2-4 hours).
-
-
Lipid Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a suitable solvent mixture like hexane:isopropanol.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing the developing solvent.
-
Allow the solvent front to migrate near the top of the plate.
-
Air-dry the plate.
-
-
Visualization and Quantification:
-
Visualize the radiolabeled cholesterol spot using a phosphorimager.
-
Alternatively, scrape the silica gel corresponding to the cholesterol band into a scintillation vial and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of radiolabel incorporated into cholesterol for each treatment condition.
-
Calculate the percentage inhibition of cholesterol synthesis and determine the IC50 value.
-
Quantification of LDL Receptor mRNA Levels by qPCR
This protocol outlines the measurement of LDL receptor gene expression in response to this compound treatment.
Objective: To determine the effect of this compound on the transcription of the LDL receptor gene.
Materials:
-
HepG2 cells
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for LDL receptor and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Treat HepG2 cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the LDL receptor and the housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the LDL receptor and the housekeeping gene in both control and treated samples.
-
Calculate the relative expression of LDL receptor mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.
-
Application Notes
-
Solubility and Storage: this compound is soluble in DMSO and ethanol. Stock solutions should be stored at -20°C to maintain stability.
-
In Vivo Formulation: For in vivo studies, this compound can be formulated in a suitable vehicle such as saline or a solution containing a solubilizing agent, depending on the route of administration.
-
Troubleshooting:
-
Low Squalene Synthase Activity: Ensure the freshness of the rat liver and proper preparation of microsomes. Optimize the protein concentration in the assay.
-
High Background in Cholesterol Synthesis Assay: Ensure complete removal of unincorporated radiolabel by thorough washing of the cells. Use delipidated serum to minimize exogenous cholesterol.
-
Variability in qPCR Results: Use high-quality RNA and ensure consistent cDNA synthesis. Validate primer efficiency for both the target and housekeeping genes.
-
By utilizing these detailed protocols and application notes, researchers can effectively employ this compound as a powerful tool to advance our understanding of hypercholesterolemia and to explore novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Statins and the squalene synthase inhibitor zaragozic acid stimulate the non-amyloidogenic pathway of amyloid-beta protein precursor processing by suppression of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Zaragozic Acid A: A Powerful Tool for Studying the Effects of Cholesterol Depletion in Cellular Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zaragozic Acid A is a potent, high-affinity inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By blocking the conversion of farnesyl pyrophosphate to squalene, this compound effectively depletes cellular cholesterol levels. This specific mode of action makes it an invaluable tool for researchers studying the multifaceted roles of cholesterol in cellular processes, including signal transduction, membrane trafficking, and the integrity of lipid rafts. Unlike broad-spectrum cholesterol-depleting agents, this compound's targeted approach allows for a more precise investigation of the consequences of reduced de novo cholesterol synthesis.
Mechanism of Action
This compound acts as a competitive inhibitor of squalene synthase, the first committed step in sterol biosynthesis.[5] This inhibition leads to a significant reduction in the cellular pool of cholesterol. The depletion of cholesterol has profound effects on the structure and function of cellular membranes, particularly on specialized microdomains known as lipid rafts. These rafts are enriched in cholesterol and sphingolipids and serve as platforms for the organization and interaction of signaling proteins.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound's inhibitory effects on cholesterol synthesis and cellular processes.
| Parameter | Cell Line/System | Concentration/Dose | Effect | Reference(s) |
| Ki (apparent) | Rat Liver Squalene Synthase | 78 pM | Potent competitive inhibition | [2] |
| Cholesterol Synthesis Inhibition | Hep G2 cells | Not specified | Potent inhibition | [4] |
| Cholesterol Reduction | Human Neuroblastoma Cells | 50 µM | ~30% reduction in cellular cholesterol | [6] |
| Effect on Lipid Rafts | LNCaP cells | 40 µM | 60% decrease in cholesterol content of detergent-resistant membrane microdomains | |
| Cell Viability | LNCaP cells | 40 µM (72h) | Significant inhibition of growth and induced cytotoxicity | |
| In vivo Efficacy (ID50) | Mouse (acute hepatic cholesterol synthesis) | 200 µg/kg body weight | 50% inhibitory dose | [4] |
Experimental Protocols
Protocol 1: Cholesterol Depletion in Cultured Cells using this compound
This protocol describes a general procedure for treating cultured mammalian cells with this compound to induce cholesterol depletion. Specific cell lines such as HepG2 (human liver carcinoma) and LNCaP (human prostate cancer) are commonly used.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., EMEM for HepG2, RPMI-1640 for LNCaP)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture HepG2 or LNCaP cells in their respective complete media until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium. A final concentration in the range of 10-50 µM is a good starting point for most cell lines. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) must be included.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period. Incubation times can range from 24 to 72 hours, depending on the experimental goals.
-
-
Cell Harvesting:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
The cells are now ready for downstream applications such as cholesterol quantification, cell viability assessment, or lipid raft isolation.
-
Protocol 2: Quantification of Cellular Cholesterol
This protocol outlines a method for measuring total cellular cholesterol using a commercially available cholesterol assay kit.
Materials:
-
Cells treated with this compound and vehicle control (from Protocol 1)
-
Cholesterol Quantification Kit (Colorimetric or Fluorometric)
-
Lysis buffer (provided in the kit or a suitable alternative like RIPA buffer)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
After harvesting, lyse the cells in a suitable lysis buffer according to the kit's instructions.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Cholesterol Assay:
-
Follow the manufacturer's protocol for the cholesterol assay kit. This typically involves:
-
Preparing a standard curve using the provided cholesterol standard.
-
Adding a reaction mix (containing cholesterol oxidase, cholesterol esterase, peroxidase, and a probe) to the standards and cell lysates.
-
Incubating the plate at 37°C for the recommended time (usually 30-60 minutes).
-
Measuring the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
-
-
Data Analysis:
-
Calculate the cholesterol concentration in the samples by comparing their readings to the standard curve.
-
Normalize the cholesterol content to the total protein concentration of the cell lysate to account for differences in cell number.
-
Protocol 3: Assessment of Cell Viability (Trypan Blue Exclusion Assay)
This protocol is used to determine the effect of this compound-induced cholesterol depletion on cell viability.
Materials:
-
Cells treated with this compound and vehicle control (from Protocol 1)
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Preparation:
-
Aspirate the medium from the treated cells.
-
Wash with PBS and then add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
-
Staining:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate for 1-2 minutes at room temperature.
-
-
Cell Counting:
-
Load the cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
-
Calculation:
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 4: Isolation of Lipid Rafts by Sucrose Density Gradient Centrifugation
This protocol describes the isolation of detergent-resistant membranes (lipid rafts) to study the impact of cholesterol depletion.
Materials:
-
Cells treated with this compound and vehicle control (from Protocol 1)
-
TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)
-
Triton X-100 (1% in TNE)
-
Sucrose solutions (40%, 30%, and 5% in TNE)
-
Ultracentrifuge and swing-bucket rotor
Procedure:
-
Cell Lysis:
-
Harvest the treated cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold 1% Triton X-100 in TNE buffer and incubate on ice for 30 minutes to lyse the cells.
-
-
Sucrose Gradient Preparation:
-
In an ultracentrifuge tube, carefully layer the sucrose solutions from bottom to top: 2 ml of 40% sucrose, 7 ml of 30% sucrose, and 3 ml of 5% sucrose.
-
-
Sample Loading and Centrifugation:
-
Adjust the cell lysate to 40% sucrose by adding an equal volume of 80% sucrose in TNE.
-
Carefully layer the lysate at the bottom of the prepared sucrose gradient.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
-
Fraction Collection:
-
After centrifugation, a light-scattering band at the 5%-30% sucrose interface should be visible, which represents the lipid raft fraction.
-
Carefully collect 1 ml fractions from the top of the gradient.
-
-
Analysis:
-
The collected fractions can be analyzed by Western blotting for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) and the localization of specific proteins of interest.
-
Impact on Cellular Signaling Pathways
Depletion of cholesterol and the subsequent disruption of lipid rafts can significantly impact various cellular signaling pathways that are dependent on the spatial organization of receptors and downstream signaling molecules.
-
Receptor Tyrosine Kinase (RTK) Signaling: Many RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), are localized to lipid rafts. Cholesterol depletion can alter the dimerization, phosphorylation, and downstream signaling of these receptors, affecting pathways like the MAPK/ERK and PI3K/Akt pathways.[1][7]
-
Akt Signaling: The serine/threonine kinase Akt, a key regulator of cell survival and proliferation, has been shown to be present in lipid rafts.[8] Cholesterol depletion can attenuate the phosphorylation and activation of raft-resident Akt, thereby inhibiting its downstream signaling.[8]
-
MAPK Signaling: The MAPK pathway, crucial for cell proliferation, differentiation, and stress responses, can be modulated by cellular cholesterol levels.[2][5][9][10] Cholesterol depletion has been shown to both enhance and inhibit MAPK activation depending on the cell type and the specific stimulus, highlighting the complex regulatory role of lipid rafts in this pathway.[1][9]
This compound is a highly specific and potent tool for inducing cholesterol depletion in a controlled manner. The provided protocols offer a framework for researchers to investigate the critical roles of cholesterol and lipid rafts in various cellular functions, from membrane integrity to the regulation of key signaling pathways. By utilizing this compound, scientists can gain valuable insights into the molecular mechanisms underlying numerous physiological and pathological processes.
References
- 1. Differential impact of lipid raft depletion on platelet-derived growth factor (PDGF)-induced ERK1/2 MAP-kinase, SRC and AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol Regulates the Tumor Adaptive Resistance to MAPK Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Statins and the squalene synthase inhibitor zaragozic acid stimulate the non-amyloidogenic pathway of amyloid-beta protein precursor processing by suppression of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activated EGFR and PDGFR internalize in separate vesicles and downstream AKT and ERK1/2 signaling are differentially impacted by cholesterol depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Depletion of cellular cholesterol enhances macrophage MAPK activation by chitin microparticles but not by heat-killed Mycobacterium bovis BCG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depletion of cellular cholesterol enhances macrophage MAPK activation by chitin microparticles but not by heat-killed Mycobacterium bovis BCG - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Total Synthesis of Zaragozic Acid A and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the total synthesis of Zaragozic Acid A and its analogues. The methodologies outlined are based on seminal works from leading synthetic chemistry groups, offering a comprehensive resource for researchers in natural product synthesis and drug development.
Introduction
Zaragozic acids, also known as squalestatins, are a family of potent natural inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Their unique and complex molecular architecture, featuring a highly oxygenated 2,8-dioxabicyclo[3.2.1]octane core, has made them a compelling target for total synthesis.[1][3] These compounds and their analogues are of significant interest due to their potential as cholesterol-lowering agents and their antifungal activity.[4] This document details key synthetic strategies and protocols that have been successfully employed in the synthesis of these intricate molecules.
Key Synthetic Strategies Overview
Several distinct strategies have been developed for the total synthesis of zaragozic acids. These approaches often differ in their method of constructing the core bicyclic system and installing the stereocenters.
-
Nicolaou's Approach (this compound): This synthesis features a Stille coupling to assemble a key diene intermediate, followed by a Sharpless asymmetric dihydroxylation to set key stereocenters. The bicyclic core is formed through an acid-catalyzed internal ketalization.[5]
-
Carreira's Approach (Zaragozic Acid C): A notable feature of this synthesis is the use of a double Sharpless asymmetric dihydroxylation of a diene to establish four contiguous stereocenters.[6]
-
Johnson's Approach (Zaragozic Acid C): This innovative strategy employs a silyl glyoxylate cascade reaction to rapidly assemble a complex acyclic precursor, which then undergoes an intramolecular aldol cyclization.[2][7]
-
Rizzacasa's Approach (Zaragozic Acid C): This formal synthesis utilizes an Ireland-Claisen rearrangement as a key step to set crucial stereochemistry.[7][8]
Experimental Protocols
The following protocols are representative of the key transformations found in the literature for the synthesis of this compound and its analogues.
Protocol 1: Sharpless Asymmetric Dihydroxylation (based on Nicolaou and Carreira syntheses)
This procedure is critical for establishing the stereochemistry of the polyol fragments of the zaragozic acid core.
Reaction:
Materials:
-
Diene precursor
-
AD-mix-β
-
Methanesulfonamide (MeSO₂NH₂)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the diene precursor (1.0 eq) in a 1:1 mixture of tert-butanol and water at room temperature, add AD-mix-β (1.4 g/mmol of diene) and methanesulfonamide (1.1 eq).
-
Stir the resulting heterogeneous mixture vigorously at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g/mmol of diene) and stir for an additional 1 hour.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diol.
Quantitative Data (Representative):
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Sharpless Asymmetric Dihydroxylation | Diene | Diol | AD-mix-β, MeSO₂NH₂ | 75-85 |
Protocol 2: Ireland-Claisen Rearrangement (based on Rizzacasa synthesis)
This[7][7]-sigmatropic rearrangement is a powerful tool for stereoselective carbon-carbon bond formation.
Reaction:
Materials:
-
Allylic ester precursor
-
Lithium hexamethyldisilazide (LHMDS) solution
-
Chlorotrimethylsilane (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the allylic ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add LHMDS (1.1 eq) dropwise and stir for 30 minutes at -78 °C.
-
Add TMSCl (1.2 eq) and allow the mixture to warm to room temperature, then stir for 1 hour.
-
Remove the solvent in vacuo. Dissolve the residue in anhydrous toluene and heat to reflux for 3-6 hours.
-
Cool the reaction to room temperature and quench with methanol.
-
Acidify the mixture with 1 M HCl and extract with diethyl ether (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid by flash chromatography.
Quantitative Data (Representative):
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 2 | Ireland-Claisen Rearrangement | Allylic Ester | γ,δ-Unsaturated Carboxylic Acid | LHMDS, TMSCl | 80-90 |
Protocol 3: Acid-Catalyzed Ketalization for Bicyclic Core Formation (General)
This is a common final step in many zaragozic acid syntheses to form the characteristic 2,8-dioxabicyclo[3.2.1]octane core.
Reaction:
Materials:
-
Acyclic precursor
-
p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)
-
Methanol or Dichloromethane, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the acyclic precursor (1.0 eq) in anhydrous methanol or dichloromethane under an inert atmosphere.
-
Add a catalytic amount of p-TsOH or CSA (0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Quantitative Data (Representative):
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 3 | Ketalization | Acyclic Precursor | Bicyclic Core | p-TsOH or CSA | 70-85 |
Visualization of Synthetic Workflow and Biological Pathway
Synthetic Workflow
The following diagram illustrates a generalized workflow for the total synthesis of this compound, highlighting key stages.
Caption: Generalized synthetic workflow for this compound.
Biological Signaling Pathway Inhibition
Zaragozic acids exert their biological effect by inhibiting squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.
Caption: Inhibition of Squalene Synthase by this compound.
Synthesis of Analogues
The modular nature of the total syntheses of zaragozic acids allows for the generation of analogues. By modifying the side-chain precursors, researchers can introduce variability at the C1 and C6 positions. For instance, in the Nicolaou synthesis, employing a different vinyl stannane or vinyl iodide in the initial Stille coupling can lead to analogues with modified C1 side chains. Similarly, the ester side chain at C6 can be varied by using different carboxylic acids in the final acylation steps. This flexibility is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents with improved properties.
Conclusion
The total synthesis of this compound and its analogues represents a significant achievement in organic chemistry, showcasing the power of modern synthetic methods to construct highly complex and biologically active molecules. The protocols and strategies outlined in this document provide a foundation for researchers to further explore the chemistry and biology of this important class of natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Johnson Synthesis of Zaragozic Acid C [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Collection - Total Synthesis of (+)-Zaragozic Acid C - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. Total synthesis of (+)-zaragozic acid C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Zaragozic Acid C by Rizzacasa [organic-chemistry.org]
- 8. Formal total synthesis of (+)-zaragozic acid C through an Ireland-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Non-Amyloidogenic Pathway of APP Processing with Zaragozic Acid A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Zaragozic Acid A as a tool to study and promote the non-amyloidogenic processing of the amyloid-beta protein precursor (APP). By inhibiting cholesterol synthesis, this compound enhances the activity of α-secretase, shifting APP metabolism away from the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.
Introduction
The processing of APP can occur via two main pathways: the amyloidogenic pathway, which leads to the generation of neurotoxic Aβ peptides, and the non-amyloidogenic pathway, which precludes Aβ formation. In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, producing the soluble and neuroprotective sAPPα fragment.[1][2][3] this compound is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[4][5] Inhibition of this enzyme leads to a reduction in cellular cholesterol levels, which has been shown to stimulate α-secretase activity, thereby promoting the non-amyloidogenic processing of APP.[6][7] This makes this compound a valuable research tool for investigating the mechanisms that regulate APP processing and for exploring therapeutic strategies aimed at increasing sAPPα production.
Mechanism of Action
This compound is a fungal metabolite that acts as a competitive inhibitor of squalene synthase. This enzyme catalyzes the first committed step in cholesterol biosynthesis. By blocking this step, this compound effectively reduces the cellular synthesis of cholesterol.[6][7] The activity of α-secretase, particularly the metalloprotease ADAM10, is sensitive to the cholesterol content of cellular membranes.[7] Lowering membrane cholesterol levels is believed to create a more favorable environment for ADAM10 to access and cleave its substrate, APP, thus enhancing the production of sAPPα.[7]
Data Presentation
The following tables summarize the quantitative effects of this compound on key biochemical parameters related to the non-amyloidogenic processing of APP.
Table 1: Inhibitory Activity of this compound
| Parameter | Target Enzyme/Process | Cell Line/System | IC50 / Ki Value | Reference(s) |
| Ki | Rat Liver Squalene Synthase | In vitro | 78 pM | |
| IC50 | Cholesterol Synthesis | HepG2 cells | 6 µM | [6] |
Table 2: Effect of this compound on APP Processing and Cholesterol Levels in Human Neuroblastoma (SH-SY5Y) Cells
| Treatment Concentration | Duration | Effect on α-secretase Activity | Effect on Cellular Cholesterol | sAPPα Secretion | Reference(s) |
| 50 µM | 24 hours | ~3-fold increase | ~30% reduction | Dose-dependent and saturable increase | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the non-amyloidogenic processing of APP.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the culture of human neuroblastoma SH-SY5Y cells and their treatment with this compound.
Materials:
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
This compound (e.g., MedChemExpress, HY-101485)
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 20, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: When cells reach the desired confluency, replace the culture medium with medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: After incubation, collect the conditioned medium for sAPPα analysis (Protocol 2). Wash the cells with ice-cold PBS and lyse them for protein analysis or cholesterol measurement (Protocol 4).
Protocol 2: Western Blotting for sAPPα Detection
This protocol details the detection of secreted sAPPα in the conditioned medium of treated cells.
Materials:
-
Conditioned medium from Protocol 1
-
Protein concentration assay kit (e.g., BCA assay)
-
4-12% Bis-Tris protein gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibody: Anti-sAPPα antibody (e.g., clone 2B3)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Centrifuge the collected conditioned medium to remove any cellular debris. Determine the protein concentration of the supernatant.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-sAPPα antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of sAPPα secretion.
Protocol 3: α-Secretase Activity Assay
This protocol describes a cell-free assay to measure α-secretase (ADAM10) activity.
Materials:
-
Cell lysates from Protocol 1
-
α-secretase activity assay kit (e.g., from R&D Systems, FP001) containing a fluorogenic peptide substrate
-
ADAM10-specific inhibitor (e.g., GI254023X)
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Lysate Preparation: Prepare cell lysates according to the instructions of the α-secretase activity assay kit. Determine the protein concentration of the lysates.
-
Assay Setup: In a 96-well black microplate, add equal amounts of protein from each cell lysate to individual wells.
-
Inhibitor Control: To a subset of wells, add the ADAM10-specific inhibitor GI254023X to confirm that the measured activity is specific to ADAM10.
-
Substrate Addition: Add the fluorogenic α-secretase substrate to all wells.
-
Incubation: Incubate the plate at 37°C for the time recommended by the kit manufacturer, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorimeter with the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the α-secretase activity based on the increase in fluorescence, and normalize it to the total protein concentration of the lysate.
Protocol 4: Cellular Cholesterol Measurement
This protocol outlines a method for quantifying total cellular cholesterol.
Materials:
-
Cell lysates from Protocol 1
-
Cholesterol quantitation kit (e.g., from Abcam, ab133116)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates as described in Protocol 1.
-
Cholesterol Assay: Follow the manufacturer's instructions for the cholesterol quantitation kit. This typically involves adding a reaction mix containing cholesterol oxidase and a probe to the cell lysates.
-
Incubation: Incubate the samples at 37°C for the recommended time.
-
Measurement: Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
Quantification: Determine the cholesterol concentration in each sample by comparing the readings to a standard curve generated with known concentrations of cholesterol.
-
Normalization: Normalize the cholesterol content to the total protein concentration of the lysate.
Visualizations
The following diagrams illustrate the key pathway and workflow described in these application notes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Frontiers | Therapeutic effects of a novel synthetic α-secretase [frontiersin.org]
- 4. abcam.cn [abcam.cn]
- 5. m.youtube.com [m.youtube.com]
- 6. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Directed Biosynthesis of Zaragozic Acid A Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaragozic acids, also known as squalestatins, are potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] Their unique mode of action makes them attractive candidates for the development of cholesterol-lowering drugs and antifungal agents.[4][5] Zaragozic Acid A is a well-characterized member of this family, produced by an unidentified sterile fungus (ATCC 20986).[1]
Directed biosynthesis offers a powerful strategy to generate novel analogues of this compound with potentially improved therapeutic properties. This approach involves feeding structural analogues of a natural precursor to the fermentation culture of the producing organism. The biosynthetic machinery of the fungus then incorporates these supplied precursors, leading to the production of new, modified compounds.[6][7]
This document provides detailed protocols for the directed biosynthesis of this compound analogues, based on the foundational work of Chen et al. (1994).[6] These protocols cover the cultivation of the producing organism, precursor feeding strategies, and analytical methods for the detection and characterization of the resulting analogues. While the original study by Chen et al. demonstrated the successful production of several novel analogues, quantitative yield data for these specific directed biosynthesis experiments are not publicly available in the searched literature. The provided tables therefore outline the successful precursor-analogue correlations, with a note on the absence of specific production titers.
Data Presentation
Table 1: Precursors for Directed Biosynthesis of this compound Analogues[6]
| Precursor Fed | Chemical Name | Resulting Analogue's Side Chain |
| 2-Thiophenecarboxylic acid | Thiophene-2-carboxylic acid | 2-Thiophenyl |
| 3-Thiophenecarboxylic acid | Thiophene-3-carboxylic acid | 3-Thiophenyl |
| 2-Furoic acid | Furan-2-carboxylic acid | 2-Furyl |
| 2-Fluorobenzoic acid | 2-Fluorobenzoic acid | o-Fluorophenyl |
| 3-Fluorobenzoic acid | 3-Fluorobenzoic acid | m-Fluorophenyl |
| 4-Fluorobenzoic acid | 4-Fluorobenzoic acid | p-Fluorophenyl |
Table 2: Quantitative Production of this compound Analogues
| Precursor Fed | Resulting Analogue | Production Yield/Titer | Squalene Synthase Inhibitory Activity |
| 2-Thiophenecarboxylic acid | 2-Thiophenyl-Zaragozic Acid A | Data not available in the searched literature | Picomolar range[6] |
| 3-Thiophenecarboxylic acid | 3-Thiophenyl-Zaragozic Acid A | Data not available in the searched literature | Picomolar range[6] |
| 2-Furoic acid | 2-Furyl-Zaragozic Acid A | Data not available in the searched literature | Picomolar range[6] |
| 2-Fluorobenzoic acid | o-Fluorophenyl-Zaragozic Acid A | Data not available in the searched literature | Picomolar range[6] |
| 3-Fluorobenzoic acid | m-Fluorophenyl-Zaragozic Acid A | Data not available in the searched literature | Picomolar range[6] |
| 4-Fluorobenzoic acid | p-Fluorophenyl-Zaragozic Acid A | Data not available in the searched literature | Picomolar range[6] |
Experimental Protocols
Culture Maintenance and Inoculum Preparation
This protocol is adapted from the general methods for culturing the this compound producing fungus.
Organism: Unidentified sterile fungus ATCC 20986.
1.1. Media Preparation:
-
Medium B (for slant cultures):
-
Yeast extract: 4 g/L
-
Malt extract: 10 g/L
-
Dextrose: 4 g/L
-
Agar: 20 g/L
-
Adjust pH to 7.0 before autoclaving.
-
-
Medium A (for seed culture):
-
Corn steep liquor: 5 g/L
-
Tomato paste: 40 g/L
-
Oat flour: 10 g/L
-
Dextrose: 10 g/L
-
Trace elements solution: 10 ml/L (see below)
-
Adjust pH to 6.8 before autoclaving.
-
-
Trace Elements Solution:
-
FeSO₄·7H₂O: 1 g/L
-
MnSO₄·4H₂O: 1 g/L
-
CuCl₂·2H₂O: 25 mg/L
-
CaCl₂: 100 mg/L
-
H₃BO₃: 56 mg/L
-
(NH₄)₆Mo₇O₂₄·4H₂O: 19 mg/L
-
ZnSO₄·7H₂O: 200 mg/L
-
Dissolve in distilled water.
-
1.2. Culture Maintenance:
-
Maintain the fungus on Medium B agar slants at 25°C.
-
Transfer the culture to fresh slants every 2-3 weeks to ensure viability.
1.3. Inoculum Preparation (Seed Culture):
-
Inoculate a 250 ml baffled Erlenmeyer flask containing 50 ml of Medium A with a mycelial plug from a mature slant culture.
-
Incubate the flask at 25°C on a rotary shaker at 220 rpm for 72 hours.
Directed Biosynthesis Fermentation
2.1. Production Medium:
-
Medium C (Production Medium):
-
Lard oil: 20 g/L
-
Peptonized milk: 20 g/L
-
Dextrose: 50 g/L
-
(NH₄)₂SO₄: 2 g/L
-
CaCO₃: 8 g/L
-
Adjust pH to 7.0 before autoclaving.
-
2.2. Fermentation and Precursor Feeding:
-
Inoculate a 250 ml baffled Erlenmeyer flask containing 50 ml of Medium C with 2 ml of the seed culture.
-
Incubate the production culture at 25°C on a rotary shaker at 220 rpm.
-
On day 3 of the fermentation, add the precursor carboxylic acid (e.g., 2-thiophenecarboxylic acid) to a final concentration of 0.2 to 0.5 mg/ml. The precursor should be dissolved in a suitable solvent (e.g., ethanol or DMSO) at a high concentration so that only a small volume is added to the culture. A sterile-filtered aqueous solution of the sodium salt of the acid is also a suitable feeding method.
-
Continue the fermentation for a total of 14 days.
Extraction and Analysis of this compound Analogues
3.1. Extraction:
-
At the end of the fermentation, harvest the whole broth.
-
Adjust the pH of the broth to 4.0 with 1N HCl.
-
Extract the acidified broth twice with an equal volume of ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
3.2. HPLC Analysis:
This HPLC method is based on the analysis of natural zaragozic acids and should be adapted for the specific analogues.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% phosphoric acid. A typical gradient could be:
-
0-20 min: 30% to 70% acetonitrile
-
20-25 min: 70% to 100% acetonitrile
-
25-30 min: Hold at 100% acetonitrile
-
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 210 nm.
-
Standard Preparation: If available, prepare standard solutions of the purified analogues in methanol or acetonitrile to determine retention times and for quantification. In the absence of standards, comparison with the control fermentation (no precursor added) and analysis by LC-MS are necessary for identification.
3.3. Purification (for characterization):
-
For structural elucidation, the crude extract can be subjected to further purification steps.
-
Dissolve the crude extract in a minimal amount of methanol.
-
Perform preparative reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Collect fractions and analyze by analytical HPLC.
-
Pool fractions containing the purified analogue and evaporate the solvent.
-
The purified analogue can then be characterized by mass spectrometry and NMR spectroscopy.[6]
Visualizations
Caption: Workflow for the directed biosynthesis of this compound analogues.
Caption: Simplified overview of this compound biosynthesis and the principle of directed biosynthesis.
References
- 1. Antifungal agents: chemotherapeutic targets and immunologic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 4. [PDF] Identification of genes encoding squalestatin S1 biosynthesis and in vitro production of new squalestatin analogues. | Semantic Scholar [semanticscholar.org]
- 5. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The preparation of this compound analogues by directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols: Zaragozic Acid A Trisodium Salt in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaragozic Acid A, a fungal metabolite, is a highly potent, competitive inhibitor of the enzyme squalene synthase.[1][2][3][4][5] Squalene synthase catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of farnesyl pyrophosphate to form squalene.[6][7] By inhibiting this key enzyme, this compound effectively blocks the downstream synthesis of cholesterol in mammalian cells and ergosterol in fungi.[1][2] This property makes its trisodium salt a valuable tool in cell culture experiments for studying the effects of cholesterol depletion and for investigating pathways dependent on intermediates of the cholesterol biosynthesis pathway.
These application notes provide detailed protocols and quantitative data for the use of this compound trisodium salt in various cell culture-based assays.
Mechanism of Action
This compound mimics the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate, leading to potent inhibition of squalene synthase.[7] This inhibition is time-dependent and follows pseudo-first-order reaction kinetics, suggesting a mechanism-based irreversible inactivation follows an initial competitive inhibition.[8] The blockage of squalene synthesis leads to an accumulation of upstream intermediates like farnesyl diphosphate and farnesol.[4][5]
Signaling Pathway: Cholesterol Biosynthesis
The primary pathway affected by this compound is the cholesterol biosynthesis pathway. By inhibiting squalene synthase, it prevents the conversion of farnesyl pyrophosphate to squalene, a critical step in the formation of cholesterol.
Caption: Cholesterol biosynthesis pathway indicating inhibition of squalene synthase by this compound.
Quantitative Data
The following tables summarize the inhibitory effects of this compound on squalene synthase activity and cholesterol synthesis in various cell lines.
Table 1: Inhibition of Squalene Synthase
| Organism/Tissue | Apparent Ki Value | Reference |
| Rat Liver | 78 pM | [4][5] |
| Sporormiella intermedia | 29 pM | [4][5] |
| Leptodontium elatius | 45 pM | [4][5] |
Table 2: Inhibition of Cholesterol Synthesis in Cell Culture
| Cell Line | Concentration | Effect | Reference |
| Hep G2 | IC50 = 6 µM | Inhibition of cholesterol synthesis | [9] |
| Human Neuroblastoma | 50 µM | ~30% reduction in cellular cholesterol | [10] |
| Human Neuroblastoma | 50 µM | ~3-fold increase in α-secretase activity | [10] |
| Candida albicans | 0.5 µM | ~8-fold increase in farnesol production | [11] |
Experimental Protocols
Protocol 1: Inhibition of Cholesterol Synthesis in Cultured Cells (e.g., Hep G2)
This protocol is designed to assess the inhibitory effect of this compound on cholesterol synthesis in a human hepatoma cell line.
Materials:
-
This compound trisodium salt (CAS 144541-82-2)
-
Hep G2 cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Serum-free cell culture medium
-
[³H]mevalonate or [¹⁴C]acetate
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Scintillation counter and vials
Experimental Workflow:
Caption: Workflow for assessing cholesterol synthesis inhibition by this compound.
Procedure:
-
Cell Seeding: Seed Hep G2 cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Cell Culture: Culture cells in complete medium at 37°C in a humidified 5% CO₂ incubator.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 24 hours to upregulate cholesterol synthesis.
-
Preparation of this compound: Prepare a stock solution of this compound trisodium salt in an appropriate solvent such as DMSO or ethanol (e.g., 10 mg/mL).[7]
-
Treatment: Dilute the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM). Remove the starvation medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol without the drug). Incubate for 24 hours.
-
Radiolabeling: Add [³H]mevalonate or [¹⁴C]acetate to each well and incubate for an additional 2-4 hours.
-
Cell Lysis and Lipid Extraction: Wash the cells twice with ice-cold PBS. Lyse the cells and extract the lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2 v/v).
-
Analysis: Evaporate the solvent and resuspend the lipid extract. Measure the radioactivity of an aliquot using a scintillation counter. The amount of incorporated radiolabel into the cholesterol fraction is indicative of the rate of cholesterol synthesis.
Protocol 2: Assessment of α-Secretase Activity in Human Neuroblastoma Cells
This protocol is based on the finding that inhibition of cholesterol synthesis by this compound can stimulate the non-amyloidogenic processing of amyloid-beta protein precursor (AβPP).[10]
Materials:
-
This compound trisodium salt
-
Human neuroblastoma cell line (e.g., SK-N-MC)
-
Lipid-deficient medium
-
Assay kit for measuring secreted AβPPα (sAβPPα) (e.g., ELISA)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture human neuroblastoma cells in standard growth medium until they reach a suitable confluency for the experiment.
-
Lipid Depletion: Replace the growth medium with lipid-deficient medium and incubate the cells for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 20, 50, 100 µM) in fresh lipid-deficient medium for 24 hours.[12] Include a vehicle control.
-
Sample Collection: Collect the conditioned medium from each well.
-
sAβPPα Measurement: Analyze the collected medium for the levels of secreted sAβPPα using a specific ELISA kit according to the manufacturer's instructions.
-
Cell Lysis and Protein Quantification: Lyse the cells remaining in the wells and determine the total protein concentration to normalize the sAβPPα secretion data.
Troubleshooting and Considerations
-
Solubility: this compound trisodium salt is soluble in ethanol and DMSO (heating may be required).[7] Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.1%).
-
Cytotoxicity: At higher concentrations or with prolonged exposure, this compound can exhibit cytotoxicity.[13] It is recommended to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your experiment to ensure that the observed effects are not due to cell death. For example, 10 µM this compound caused approximately 13 ± 3% cytotoxicity in HeLa cells after 24 hours.[13]
-
Serum-Free Conditions: Cholesterol synthesis is often measured in serum-free or lipid-deficient media to avoid confounding effects from exogenous lipids.[2]
Conclusion
This compound trisodium salt is a powerful and specific inhibitor of squalene synthase, making it an invaluable research tool for studying cholesterol metabolism and related cellular processes. The protocols outlined above provide a framework for utilizing this compound in cell culture experiments to investigate its effects on cholesterol biosynthesis and other downstream pathways. Careful consideration of experimental conditions, including concentration, incubation time, and potential cytotoxicity, will ensure the generation of reliable and reproducible data.
References
- 1. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]
- 3. This compound | C35H46O14 | CID 6438355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inhibition of mammalian squalene synthetase activity by this compound is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Statins and the squalene synthase inhibitor zaragozic acid stimulate the non-amyloidogenic pathway of amyloid-beta protein precursor processing by suppression of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bisphosphonate inhibitors of squalene synthase protect cells against cholesterol‐dependent cytolysins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility and stability of Zaragozic Acid A in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Zaragozic Acid A. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several common organic solvents. It is reported to be soluble in ethanol (at 10 mg/mL), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) (at 10 mg/mL)[1]. It also has moderate solubility in water[1]. For the trisodium salt of this compound, a solubility of 9.80-10.20 mg/mL in DMSO has been reported.
Q2: Are there any special considerations when preparing aqueous solutions of this compound?
A2: Yes, due to its moderate water solubility, achieving complete dissolution in water may require physical assistance. It is recommended to use sonication and gentle warming to aid the dissolution process.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, solid this compound should be stored at -20°C, where it has been shown to be stable for at least four years[2]. Stock solutions should be aliquoted and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q4: How stable is this compound in solution?
A4: The stability of this compound in solution is dependent on the solvent and storage conditions. While specific kinetic data is limited, it is generally recommended to prepare fresh solutions for experiments. If storage is necessary, prepared solutions should be kept at -80°C. There is evidence to suggest that the trisodium salt of this compound may be prone to hydrolysis, and the free acid form is preferred for improved stability[3].
Q5: Is this compound sensitive to light?
Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | - |
| Ethanol | 10 mg/mL | - |
| Dimethyl Sulfoxide (DMSO) | 9.80-10.20 mg/mL | For the trisodium salt |
| Water | Moderate | Sonication and warming may be required. |
| Methanol | Soluble | Quantitative data not specified. |
| Dimethylformamide (DMF) | Soluble | Quantitative data not specified. |
Experimental Protocols
General Protocol for Determining Solubility
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
Caption: A general workflow for determining the solubility of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and analysis of this compound.
Issue 1: Incomplete Dissolution or Precipitation
Symptoms:
-
Visible particulate matter in the solution after attempting to dissolve this compound.
-
Precipitate forming in a previously clear solution, especially after storage or temperature changes.
Possible Causes:
-
The concentration of this compound exceeds its solubility in the chosen solvent.
-
The solution has cooled down after being warmed to aid dissolution, causing the compound to precipitate.
-
Degradation of the compound, leading to less soluble byproducts.
Solutions:
-
Increase Solvent Volume: Add more solvent to decrease the concentration.
-
Apply Gentle Heat and Sonication: For aqueous solutions, gentle warming and sonication can help redissolve the compound.
-
Prepare Fresh Solutions: Avoid storing solutions for extended periods, especially at room temperature.
-
Solvent Choice: If precipitation persists, consider using a solvent in which this compound has higher solubility, such as DMSO or ethanol.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Lower than expected activity of this compound in cell-based or in vivo experiments.
-
High variability between replicate experiments.
Possible Causes:
-
Binding to Serum Proteins: Zaragozic acids are known to bind to serum components, which can reduce their effective concentration in biological assays[4].
-
Degradation: The compound may be degrading in the assay medium over the course of the experiment.
-
Inaccurate Initial Concentration: Issues with the initial dissolution or quantification of the stock solution.
Solutions:
-
Assay Conditions: Consider reducing the percentage of serum in the cell culture medium if possible, or perform assays in serum-free media.
-
Fresh Preparations: Prepare fresh dilutions of this compound immediately before each experiment.
-
Quantification: Accurately determine the concentration of your stock solution using a validated analytical method like HPLC.
Issue 3: HPLC Analysis Problems (Peak Tailing, Broadening, or Shifting Retention Times)
Symptoms:
-
Asymmetric peaks (tailing or fronting) in the HPLC chromatogram.
-
Wider peaks than expected, leading to poor resolution.
-
Inconsistent retention times for the this compound peak.
Possible Causes:
-
Secondary Interactions: The multiple carboxylic acid groups on this compound can interact with active sites on the silica-based stationary phase of the HPLC column, leading to peak tailing.
-
Column Overload: Injecting too high a concentration of the compound.
-
Mobile Phase Issues: Inconsistent mobile phase composition or pH.
-
Column Degradation: Loss of stationary phase or contamination of the column.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to reduce secondary interactions.
-
pH Control: Ensure the pH of the mobile phase is consistent and appropriate for the analysis of an acidic compound.
-
Reduce Injection Volume/Concentration: Dilute the sample to avoid overloading the column.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants.
-
Column Flushing: Regularly flush the column with a strong solvent to remove any strongly retained compounds.
Caption: A logical diagram for troubleshooting common HPLC issues with this compound.
References
- 1. This compound | 142561-96-4 [amp.chemicalbook.com]
- 2. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. The preparation of this compound analogues by directed biosynthesis. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Total Synthesis of Zaragozic Acid A
Welcome to the technical support center for the total synthesis of Zaragozic Acid A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this complex natural product. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols for key reactions, and illustrative diagrams to clarify complex pathways and workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the total synthesis of this compound, providing potential causes and recommended solutions.
Core Synthesis & Stereochemistry
Question 1: Why am I getting a low yield or poor diastereoselectivity in the construction of the 2,8-dioxabicyclo[3.2.1]octane core?
Answer: The formation of the densely functionalized bicyclic core of this compound is a formidable challenge, often plagued by issues of yield and stereocontrol. Several factors could be contributing to this problem:
-
Suboptimal Reaction Conditions for Cyclization: In syntheses that utilize an acid-catalyzed rearrangement to form the core, the conditions are critical. For instance, in a Nicolaou-type approach, exposing the precursor to acid can initially lead to a mixture of products.[1] It is crucial to allow sufficient time for the mixture to converge to the thermodynamically more stable desired product.[1]
-
Steric Hindrance: The two adjacent fully substituted carbons at C4 and C5 create significant steric hindrance, which can impede bond formation.[2] The choice of synthetic strategy to construct these centers is crucial. Strategies have included osmylation of a hindered olefin, nucleophilic addition to a carbonyl, or alkylation of a trisubstituted enolate.[2]
-
Protecting Group Interference: The protecting groups on the numerous hydroxyl and carboxylic acid functionalities can influence the conformation of the molecule and hinder the desired cyclization. A careful selection of protecting groups that minimize steric bulk around the reacting centers is essential.
Troubleshooting Workflow for Core Synthesis
References
Technical Support Center: Enhancing Zaragozic Acid A Yield in Fungal Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of Zaragozic Acid A from fungal fermentation. This compound, a potent inhibitor of squalene synthase, is a valuable secondary metabolite with applications in cholesterol-lowering and antifungal drug development. This guide offers practical solutions to common challenges encountered during its production.
Troubleshooting Guide
This section addresses specific issues that may arise during the fermentation process, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No this compound Production | 1. Incorrect Fungal Strain: The selected strain may have low production capabilities or may have lost its productivity through repeated subculturing.2. Suboptimal Media Composition: The fermentation medium may lack essential nutrients or contain inhibitory substances.3. Inadequate Fermentation Conditions: pH, temperature, aeration, and incubation time may not be optimal for this compound biosynthesis.4. Poor Inoculum Quality: The inoculum may have low viability or an insufficient cell density. | 1. Strain Verification and Maintenance: Confirm the identity of the fungal strain (e.g.,Sporormiella intermedia, Leptodontium elatius) and use a fresh culture from a cryopreserved stock for inoculum preparation.2. Media Optimization: Systematically evaluate different carbon and nitrogen sources, as well as the concentration of trace elements. (See Media Optimization FAQ).3. Process Parameter Optimization: Conduct small-scale experiments to determine the optimal pH (typically slightly acidic for fungi), temperature (around 25-28°C), and aeration levels for your specific strain. Monitor the production kinetics to determine the optimal harvest time.4. Inoculum Development: Ensure the inoculum is in the active growth phase and use an appropriate inoculum size (typically 5-10% v/v for submerged fermentation). |
| Batch-to-Batch Variability | 1. Inconsistent Raw Materials: Variations in the quality and composition of media components, especially complex substrates like millet or corn.2. Fluctuations in Fermentation Parameters: Even minor deviations in pH, temperature, or aeration can significantly impact secondary metabolite production.3. Inconsistent Inoculum: Variations in the age, viability, or density of the inoculum. | 1. Standardize Raw Materials: Source high-quality, consistent raw materials. For complex substrates, consider pre-treatment to ensure uniformity.2. Implement Strict Process Control: Utilize automated bioreactors to maintain tight control over fermentation parameters. Regularly calibrate probes and sensors.3. Standardize Inoculum Protocol: Follow a strict, documented protocol for inoculum preparation to ensure consistency across batches. |
| Contamination | 1. Inadequate Sterilization: Incomplete sterilization of the fermentation medium, bioreactor, or ancillary equipment.2. Non-sterile Inoculation or Sampling: Introduction of contaminants during inoculation or sampling procedures.3. Compromised Bioreactor Integrity: Leaks in seals or tubing can introduce airborne contaminants. | 1. Validate Sterilization Procedures: Ensure autoclave cycles are sufficient to sterilize the media and equipment. Use sterile filters for air inlet and outlet.2. Aseptic Technique: Perform all manipulations in a laminar flow hood using strict aseptic techniques.3. Regular Bioreactor Maintenance: Inspect and maintain bioreactor seals, O-rings, and tubing to prevent leaks. |
| Difficulties in Downstream Processing | 1. Low Concentration of this compound: Makes extraction and purification inefficient.2. Complex Fermentation Broth Matrix: The presence of other metabolites and media components can interfere with purification.3. Emulsion Formation during Extraction: Can lead to product loss. | 1. Optimize Fermentation for Higher Titer: Focus on improving the fermentation yield before scaling up downstream processing.2. Develop a Multi-step Purification Strategy: Employ a combination of techniques such as liquid-liquid extraction, solid-phase extraction, and column chromatography for effective purification. (See Downstream Processing Protocol).3. Optimize Extraction Parameters: Adjust the solvent system, pH, and mixing intensity to minimize emulsion formation. Consider centrifugation to break emulsions. |
Frequently Asked Questions (FAQs)
Media Optimization
Q1: What are the recommended media components for this compound production?
A1: this compound is typically produced in solid-state fermentation (SSF). The original discovery of Zaragozic Acids B and C utilized solid substrates like millet and cracked corn, respectively. These were supplemented with a base liquid containing nutrients.[1]
Table 1: Example Media Compositions for Zaragozic Acid Production [1]
| Component | Medium for Zaragozic Acid B | Medium for Zaragozic Acid C |
| Solid Substrate | Millet (15 g per 250-mL flask) | Cracked Corn (10 g per 250-mL flask) |
| Base Liquid | 10 mL | 10 mL |
| Yeast Extract | 50 g/L | - |
| Monosodium Glutamate | 10 g/L | - |
| Corn Oil | 10 mL/L | - |
| Sodium Tartrate | 10 g/L | 0.1 g/L |
| FeSO₄·7H₂O | 1 g/L | 0.01 g/L |
| Ardamine PH | - | 0.2 g/L |
| KH₂PO₄ | - | 0.1 g/L |
| MgSO₄·7H₂O | - | 0.1 g/L |
| ZnSO₄·7H₂O | - | 0.01 g/L |
Q2: How can I optimize the media to improve the yield?
A2: Media optimization is a critical step in enhancing secondary metabolite production. A systematic approach is recommended:
-
One-Factor-at-a-Time (OFAT): Vary the concentration of a single media component while keeping others constant to identify its optimal level.
-
Statistical Design of Experiments (DoE): Employ methods like Plackett-Burman design to screen for significant media components and Response Surface Methodology (RSM) to optimize their concentrations and interactions.
Key parameters to optimize include the carbon-to-nitrogen ratio, and the concentration of phosphate and trace elements.
Precursor Feeding
Q3: Can precursor feeding enhance this compound yield?
A3: Yes, directed biosynthesis through precursor feeding has been shown to be an effective strategy for producing analogues of this compound and can potentially increase the yield of the natural product. The biosynthesis of this compound involves a polyketide synthase pathway that utilizes precursors like acetates, methionines, succinate, and benzoic acid.[2] Supplementing the fermentation medium with these precursors or their analogues can increase the metabolic flux towards this compound production.
Experimental Protocol: Precursor Feeding for Directed Biosynthesis
-
Precursor Selection: Choose precursors based on the known biosynthetic pathway of this compound. Examples of precursors used for producing analogues include 2-thiophenecarboxylic acid, 3-thiophenecarboxylic acid, and various fluorobenzoic acids.
-
Stock Solution Preparation: Prepare sterile stock solutions of the selected precursors.
-
Feeding Strategy: Add the precursor to the fermentation medium at the beginning of the cultivation or at the onset of the stationary phase, when secondary metabolism is typically induced. The optimal feeding time and concentration should be determined experimentally.
-
Analysis: After the fermentation, extract and quantify the production of this compound and any new analogues using HPLC or LC-MS.
Genetic Engineering
Q4: Are there genetic engineering strategies to improve this compound yield?
A4: While specific genetic engineering studies on Sporormiella intermedia for this compound overproduction are not widely published, general strategies for enhancing secondary metabolite production in filamentous fungi are applicable. These include:
-
Overexpression of Pathway-Specific Regulatory Genes: Identify and overexpress transcriptional activators within the this compound biosynthetic gene cluster.
-
Upregulation of Precursor Supply: Engineer primary metabolic pathways to increase the intracellular pool of precursors like acetyl-CoA and malonyl-CoA.
-
Deletion of Competing Pathways: Knock out genes involved in the biosynthesis of other secondary metabolites that compete for the same precursors.
-
CRISPR-Cas9 Mediated Genome Editing: This powerful tool can be used to precisely introduce the aforementioned genetic modifications.
The identification of the squalestatin S1 (this compound) biosynthetic gene cluster (MIBiG accession: BGC0001839) provides a roadmap for targeted genetic manipulation.[3]
Experimental Protocols
Solid-State Fermentation (SSF) Protocol for this compound Production
This protocol is a general guideline based on published methods and may require optimization for your specific strain and laboratory conditions.
-
Media Preparation:
-
Prepare the solid substrate (e.g., 15 g of millet per 250-mL Erlenmeyer flask).
-
Prepare the base liquid medium (see Table 1).
-
Add 10 mL of the base liquid to each flask containing the solid substrate.
-
Sterilize the flasks by autoclaving.
-
-
Inoculum Preparation:
-
Grow the fungal strain on a suitable agar medium (e.g., potato dextrose agar) until sporulation.
-
Prepare a spore suspension in sterile water or a suitable buffer.
-
Alternatively, grow a seed culture in a liquid medium and use a homogenized mycelial suspension as the inoculum.
-
-
Inoculation:
-
Inoculate each flask with the spore or mycelial suspension under aseptic conditions.
-
-
Incubation:
-
Incubate the flasks at 25°C for 14-21 days in a static incubator.[1]
-
-
Harvesting:
-
After the incubation period, the entire content of the flask is harvested for extraction.
-
Downstream Processing: Extraction and Purification of this compound
-
Extraction:
-
Extract the harvested fungal biomass and solid substrate with methanol.
-
Filter the mixture to separate the methanol extract from the solid residue.
-
Concentrate the methanol extract under reduced pressure.
-
-
Solid-Phase Extraction (SPE):
-
Resuspend the concentrated extract in water and load it onto a solid-phase extraction column (e.g., HP-20 resin).
-
Wash the column with water to remove polar impurities.
-
Elute the this compound with methanol or a methanol/water mixture.
-
-
Anion-Exchange Chromatography:
-
Adjust the pH of the eluate from the SPE step to neutral and load it onto an anion-exchange column (e.g., Dowex 1x2).
-
Wash the column with a low-salt buffer.
-
Elute the this compound using a high-salt buffer or a pH gradient.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Perform a final purification step using preparative RP-HPLC with a C8 or C18 column.
-
A typical mobile phase is a gradient of acetonitrile in water with 0.1% phosphoric acid.[1]
-
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
References
- 1. Identification of genes encoding squalestatin S1 biosynthesis and in vitro production of new squalestatin analogues - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC02130A [pubs.rsc.org]
- 2. Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
Zaragozic Acid A storage and handling best practices
For researchers, scientists, and drug development professionals utilizing Zaragozic Acid A, this technical support center provides essential information on best practices for storage and handling, alongside troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C.[1][2][3] The lyophilized powder is stable for at least four years when stored under these conditions.[1] It is shipped on wet ice to maintain its integrity during transit.[2][3]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in a solvent of choice such as DMSO, ethanol, methanol, or dimethyl formamide.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] For solubility in DMSO, concentrations of 9.80-10.20 mg/mL have been reported.[2] Heating may be required to fully dissolve the compound in DMSO.[3]
Q3: What is the stability of this compound in solution?
A3: Solutions of this compound are stable if stored at -20°C and can withstand freeze-thaw cycles.[3] However, it is crucial to minimize the exposure of the solution to room temperature, as it will decompose.[3] It is recommended to use the solution soon after preparation and avoid long-term storage in solution.[4]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: While this compound is not classified as a hazardous substance, it is recommended to follow standard laboratory safety practices.[5] This includes wearing appropriate personal protective equipment (PPE) such as eye shields and gloves.[2] A type N95 dust mask is also recommended.
Q5: Is this compound sensitive to light?
A5: The available documentation does not specify light sensitivity. However, as a general precaution for complex organic molecules, it is prudent to store solutions in amber vials or otherwise protect them from prolonged exposure to light.
Storage and Stability Data
| Parameter | Condition | Duration | Reference |
| Solid Form | -20°C | ≥ 4 years | [1] |
| Room Temperature | 1 week (lyophilized powder) | [3] | |
| In Solution | -20°C | Stable through freeze-thaw cycles | [3] |
| Room Temperature | Decomposes | [3] |
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 9.80-10.20 mg/mL | Clear, colorless to faintly yellow solution | [2] |
| 10 mg/mL | Heating required | [3] | |
| Ethanol | 10 mg/mL | Clear, colorless to faint yellow solution | [3] |
| Methanol | Soluble | - | [1] |
| Dimethyl formamide | Soluble | - | [1] |
| Water | 1 mg/mL | Requires ultrasonic and warming | [6] |
Troubleshooting Guide
Issue: Difficulty dissolving this compound.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a recommended solvent (DMSO, ethanol, methanol, dimethyl formamide).
-
For DMSO, gentle heating may be necessary to achieve full dissolution.[3]
-
For aqueous solutions, sonication and warming can aid in dissolution.[6]
-
Increase the solvent volume to achieve the desired concentration.
-
Issue: Precipitate forms in the stock solution upon storage at -20°C.
-
Possible Cause: The concentration of the solution may be too high, leading to precipitation at low temperatures.
-
Solution:
-
Gently warm the solution to room temperature and vortex to redissolve the precipitate.
-
If the precipitate persists, consider preparing a more dilute stock solution.
-
Before use, always visually inspect the solution for any precipitate.
-
Issue: Inconsistent experimental results.
-
Possible Cause 1: Degradation of this compound in solution.
-
Solution:
-
Prepare fresh stock solutions for each experiment.
-
Avoid prolonged storage of solutions, even at -20°C.
-
Minimize the time the solution spends at room temperature.[3]
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution:
-
Ensure the solid this compound was completely dissolved when preparing the stock solution.
-
Calibrate pipettes and other measuring equipment regularly.
-
Experimental Workflow & Decision Making
Caption: Workflow for preparing and using this compound solutions, including troubleshooting steps.
Safe Handling Procedure
Caption: Step-by-step procedure for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. from microbial, ≥95% (HPLC), lyophilized powder, squalene synthase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
HPLC methods for the purification and analysis of Zaragozic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for the purification and analysis of Zaragozic Acids using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are Zaragozic Acids and why is HPLC analysis important?
Zaragozic acids are a family of potent, naturally occurring inhibitors of squalene synthase, an enzyme critical for sterol biosynthesis.[1][2][3] This inhibitory action makes them valuable candidates for development as cholesterol-lowering and antifungal agents.[3] HPLC is a crucial technique for their purification from fungal fermentation broths and for analytical quantification to ensure purity and consistency in research and drug development settings.[2][4]
Q2: What is the general workflow for the purification and analysis of Zaragozic Acids?
The process typically begins with extraction from a fungal culture, followed by preliminary purification steps using resins like Diaion HP-20 and Dowex 1. The final purification is almost always achieved using preparative reverse-phase HPLC (RP-HPLC). For analysis, a sample of the purified acid or an extract is subjected to analytical RP-HPLC.
Caption: General workflow for Zaragozic Acid purification and analysis.
Q3: What type of HPLC column is recommended for Zaragozic Acid analysis?
Reverse-phase columns, particularly C8 and C18, are effective for separating Zaragozic Acids.[4] The choice between C8 and C18 depends on the specific Zaragozic acid and the desired retention characteristics; C18 provides more hydrophobic retention, which may be necessary for less retained variants. For analytical purposes, standard column dimensions (e.g., 4.6 x 150 mm or 4.6 x 250 mm) with 3.5 µm or 5 µm particle sizes are common choices.[5][6]
Q4: What are suitable mobile phases for separating Zaragozic Acids?
A mixture of an organic solvent (typically acetonitrile or methanol) and an acidic aqueous phase is used.[4] The acidic modifier, commonly 0.1% phosphoric acid, is crucial for protonating the multiple carboxylic acid groups on the Zaragozic acid molecule.[4] This suppresses their ionization, leading to better retention and improved peak shape on a reverse-phase column.
Q5: How are Zaragozic Acids typically detected after HPLC separation?
Due to the lack of a strong chromophore, UV detection at lower wavelengths (e.g., 210-230 nm) is often used, although sensitivity may be limited. For more universal detection, especially for preparative work or when analyzing samples without UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be employed.[7][8] For high-sensitivity quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q6: What are the key considerations for sample preparation?
Zaragozic acids are typically extracted from fungal cultures using methanol.[4] For analysis, the purified compound or extract should be dissolved in a solvent compatible with the mobile phase, such as a mixture of water and the organic component of the mobile phase, to prevent peak distortion.[9] It is critical to ensure the sample pH is acidic to maintain the protonated state of the acids before injection.
Experimental Protocols
Protocol 1: Analytical HPLC of Zaragozic Acids A, B, and C
This protocol is adapted from the methodology described for the initial characterization of Zaragozic Acids.[4]
-
Column: Dynamax C8 (4.6 x 250 mm, 8 µm particle size) with a guard module.[4]
-
Mobile Phase: 6:4 (v/v) acetonitrile / 0.1% aqueous phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: Ambient room temperature.[4]
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a low wavelength (e.g., 215 nm).
-
Procedure: a. Prepare the mobile phase and degas thoroughly. b. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. c. Prepare Zaragozic acid standards and samples in the mobile phase. d. Inject the standards and samples. e. Record the chromatograms and determine retention times.
Protocol 2: Preparative HPLC Purification of Zaragozic Acid A
This protocol is suitable for the final purification step of this compound from a concentrated extract.[4]
-
Column: Whatman Magnum 20 C18 (22 mm i.d. x 25 cm).[4]
-
Mobile Phase: 4:1 (v/v) methanol / 10 mM aqueous phosphoric acid.[4]
-
Flow Rate: 10-15 mL/min (adjust based on system pressure).
-
Sample Preparation: Dissolve the concentrated, semi-purified extract in a minimal volume of the mobile phase.
-
Detection: UV detector at a suitable wavelength (e.g., 215 nm) or a refractive index detector.
-
Procedure: a. Equilibrate the preparative column extensively with the mobile phase. b. Perform a small analytical injection to determine the elution time of the target peak. c. Inject the prepared sample onto the column. d. Collect fractions corresponding to the this compound peak. e. Analyze the collected fractions for purity using the analytical method (Protocol 1). f. Pool the pure fractions and process for solvent removal (e.g., lyophilization or evaporation).
Data Presentation
Table 1: Analytical HPLC Parameters for Zaragozic Acids [4]
| Parameter | Setting |
|---|---|
| Column | Dynamax C8, 60Å, 8 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Room Temperature |
| Detection | UV (wavelength not specified, low UV recommended) |
| Retention Time (this compound) | 13.4 min |
| Retention Time (Zaragozic Acid C) | 21.7 min |
| Retention Time (Zaragozic Acid B) | 23.7 min |
Table 2: Preparative HPLC Parameters for this compound [4]
| Parameter | Setting |
|---|---|
| Column | Whatman Magnum 20 C18, 22 mm i.d. x 25 cm |
| Mobile Phase | Methanol / 10 mM Phosphoric Acid (80:20 v/v) |
| Flow Rate | Not specified (typically scaled up from analytical) |
| Detection | UV or Refractive Index |
Troubleshooting Guide
Peak Shape & Resolution Problems
Q: Why are my peaks tailing or showing fronting? A: Peak tailing for Zaragozic Acids is often caused by unwanted interactions between the ionized carboxyl groups and the silica support of the column.
-
Insufficiently Acidic Mobile Phase: Ensure the pH of your mobile phase is low enough (typically < pH 3) to fully protonate the carboxylic acids. An increase in the concentration of phosphoric acid (e.g., to 0.2%) may help.[10]
-
Column Secondary Interactions: The column itself may have active silanol groups causing tailing. Test a different brand of C8 or C18 column, preferably one that is end-capped for use with acidic compounds.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
Q: My retention times are drifting or shifting. What is the cause? A: Shifting retention times indicate a change in the chromatographic conditions.
-
Mobile Phase Composition: Inaccurate mixing or evaporation of the more volatile organic component (acetonitrile/methanol) can alter retention.[9] Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Column Temperature: Fluctuations in ambient temperature can cause drift. A column oven is essential for reproducible retention times, as a 1°C change can alter retention by 1-2%.[9][11]
-
Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, will cause shifts. Ensure the column is fully re-equilibrated with the initial mobile phase.
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If other factors are ruled out, a new column may be needed.
Caption: Troubleshooting workflow for retention time variability.
Q: I am seeing split or broad peaks. What should I do? A: This often points to a problem at the head of the column or with the sample solvent.
-
Column Inlet Frit Blockage: The inlet frit may be partially blocked. Try reversing and flushing the column (disconnect from the detector first). If this doesn't work, the column may need replacement.[12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile), it can cause peak distortion. Dilute the sample in the mobile phase itself.[9][12]
-
Column Void: A void or channel may have formed at the column inlet. This is usually unrecoverable and requires a new column.[12]
System Pressure Problems
Q: My HPLC system backpressure is excessively high. What are the likely causes? A: High backpressure indicates a blockage somewhere in the system.
-
Column Frit Blockage: This is the most common cause. Particulates from the sample or mobile phase can clog the inlet frit.
-
Guard Column: If you use a guard column, it may be blocked. Try removing it to see if the pressure drops.[12]
-
System Tubing: A blockage could be present in the injector or connecting tubing. Systematically disconnect components starting from the detector and working backward to isolate the source of the blockage.
Caption: Troubleshooting workflow for high backpressure issues.
Q: The system pressure is fluctuating. What does this indicate? A: Fluctuating pressure usually points to a problem with the pump, such as air bubbles or faulty check valves.
-
Air Bubbles: Air may be trapped in the pump head. Degas your mobile phase thoroughly and prime/purge the pump to remove any bubbles.
-
Leaking Pump Seals: Worn pump seals can cause pressure fluctuations and leaks. Check for any visible leaks around the pump head.
-
Faulty Check Valves: Check valves that are dirty or malfunctioning can lead to erratic pressure. They may need cleaning or replacement.
References
- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 2. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. postnova.com [postnova.com]
- 6. auroraprosci.com [auroraprosci.com]
- 7. jmscience.com [jmscience.com]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
Addressing off-target effects of Zaragozic Acid A in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zaragozic Acid A. The information provided here will help address potential off-target effects and ensure the accurate interpretation of experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cell Death or Cytotoxicity | On-Target Effect: Severe depletion of cholesterol can disrupt cell membrane integrity and vital cellular processes. Off-Target Effect: Accumulation of farnesyl pyrophosphate (FPP) can be shunted to other pathways, leading to the production of potentially toxic metabolites like farnesol.[1] this compound itself may exhibit cytotoxicity at high concentrations. | 1. Confirm On-Target Effect: Perform a dose-response experiment and correlate cytotoxicity with the inhibition of cholesterol synthesis.[2] 2. Assess Farnesol Accumulation: Measure intracellular farnesol levels. 3. Rescue Experiment: Supplement the culture medium with exogenous cholesterol or downstream metabolites like squalene to see if the cytotoxic effect is reversed. 4. Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration (CC50) of this compound in your specific cell line.[3][4] |
| Phenotype Observed is Not Consistent with Cholesterol Depletion | Off-Target Effect: this compound can mildly inhibit farnesyl-protein transferase, affecting the function of farnesylated proteins like Ras.[5] Other unknown off-target interactions may also be responsible. | 1. Measure Farnesyl-Protein Transferase Activity: Directly assess the effect of this compound on this enzyme's activity in your experimental system. 2. Use a More Specific Inhibitor: Compare the observed phenotype with that induced by a more specific squalene synthase inhibitor, if available. 3. Genetic Knockdown: Use siRNA or CRISPR to specifically knock down squalene synthase and see if the phenotype is replicated. This helps to confirm that the phenotype is indeed linked to the intended target. |
| Inconsistent or Lack of Expected Effect on Cholesterol Synthesis | Experimental Error: Issues with compound stability, dosage, or the assay itself. Cell Line Specific Differences: Varying levels of squalene synthase expression or compensatory pathway activation. | 1. Verify Compound Integrity: Ensure proper storage and handling of this compound.[6] 2. Confirm Squalene Synthase Activity: Directly measure the activity of squalene synthase in your cell lysates to confirm inhibition. 3. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your cell line.[6] 4. Check for Contaminants: Ensure reagents and cell cultures are free from contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and competitive inhibitor of the enzyme squalene synthase.[5] This enzyme catalyzes the first committed step in the biosynthesis of sterols, including cholesterol.[5] By inhibiting squalene synthase, this compound effectively blocks the production of cholesterol.[7]
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is the mild inhibition of Ras farnesyl-protein transferase.[5] Some studies have also indicated that at higher concentrations, it may induce cytotoxicity, potentially through the accumulation of the isoprenoid farnesol.[1]
Q3: How can I be sure that the phenotype I observe is due to the inhibition of cholesterol synthesis and not an off-target effect?
A3: To confirm that the observed phenotype is an on-target effect, you should perform a "rescue" experiment. This involves adding back the product of the inhibited pathway, in this case, cholesterol or a downstream metabolite like squalene, to the experimental system. If the phenotype is reversed, it strongly suggests it was caused by the depletion of that product. Additionally, using a structurally different inhibitor of the same target or a genetic approach (like siRNA) to silence the target can help validate the on-target effect.
Q4: What is the recommended working concentration for this compound?
A4: The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. As a starting point, concentrations in the low micromolar range have been shown to be effective in inhibiting cholesterol synthesis in cell culture.[6]
Q5: Can this compound be used in animal studies?
A5: Yes, this compound has been used in animal studies and has been shown to lower plasma cholesterol levels in primates.[5] However, it's important to be aware that it can bind to serum components, which might affect its bioavailability.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Inhibitory Potency of Zaragozic Acids
| Compound | Target Enzyme | IC50 / Ki | Reference |
| This compound | Squalene Synthase (rat liver) | Ki: 78 pM | [7] |
| Zaragozic Acid B | Squalene Synthase (rat liver) | Ki: 29 pM | [7] |
| Zaragozic Acid C | Squalene Synthase (rat liver) | Ki: 45 pM | [7] |
| This compound | Cholesterol Synthesis (HepG2 cells) | IC50: 6 µM | [6] |
| Zaragozic Acid D | Farnesyl-Protein Transferase | IC50: 100 nM | |
| Zaragozic Acid D2 | Farnesyl-Protein Transferase | IC50: 100 nM |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Key Experimental Protocols
Below are detailed methodologies for key experiments to investigate the on-target and off-target effects of this compound.
Squalene Synthase Activity Assay
This protocol is adapted from a method used to measure the formation of [14C]squalene from [14C]farnesyl pyrophosphate (FPP).
Materials:
-
Cell or tissue lysates
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM DTT)
-
[14C]Farnesyl pyrophosphate (FPP)
-
NADPH
-
This compound or vehicle control (e.g., DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, NADPH, and your cell/tissue lysate.
-
Add this compound or vehicle control to the respective reaction tubes and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding [14C]FPP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the lipids using an organic solvent (e.g., hexane).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter to quantify the amount of [14C]squalene formed.
Cellular Cholesterol Measurement
This protocol outlines a common method for quantifying total cellular cholesterol.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Chloroform:Isopropanol:NP-40 (7:11:0.1) lysis buffer
-
Cholesterol quantification kit (commercially available)
-
Plate reader
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and wash with PBS.
-
Lyse the cells with the chloroform:isopropanol:NP-40 buffer to extract lipids.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the lipid extract.
-
Evaporate the solvent from the extract.
-
Resuspend the lipid extract in the assay buffer provided with the cholesterol quantification kit.
-
Follow the manufacturer's instructions for the cholesterol quantification kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Measure the signal using a plate reader and calculate the cholesterol concentration based on a standard curve.
Farnesyl-Protein Transferase (FPTase) Activity Assay
This protocol describes a general method to measure FPTase activity.
Materials:
-
Cell lysates or purified FPTase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 1 mM DTT)
-
[3H]Farnesyl pyrophosphate ([3H]FPP)
-
Farnesyl-acceptor peptide (e.g., biotinylated-KKSKTKCVIM)
-
This compound or vehicle control
-
Streptavidin-coated scintillation proximity assay (SPA) beads or filter paper
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, the farnesyl-acceptor peptide, and your cell lysate or purified FPTase.
-
Add this compound or vehicle control and pre-incubate.
-
Initiate the reaction by adding [3H]FPP.
-
Incubate at 37°C for a defined time.
-
Stop the reaction.
-
Capture the [3H]farnesylated peptide using streptavidin-coated SPA beads or by spotting onto filter paper followed by washing steps.
-
Measure the radioactivity using a scintillation counter to quantify the level of protein farnesylation.
Visualizations
The following diagrams illustrate key pathways and experimental workflows relevant to the use of this compound.
Caption: On-target and potential off-target pathways of this compound.
Caption: Workflow for differentiating on-target vs. off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchfly.com [benchfly.com]
- 3. AI Powered Target Discovery: Smarter Drug Development with Agilisium [agilisium.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. go.zageno.com [go.zageno.com]
- 7. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Zaragozic Acid A for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Zaragozic Acid A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent, naturally occurring inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] Its potential as a cholesterol-lowering agent and an antifungal makes it a compound of significant interest for in vivo studies.[1][2] However, this compound is a highly polar molecule containing multiple carboxylic acid groups, which can limit its passive diffusion across biological membranes, such as the intestinal epithelium. This characteristic may lead to low oral bioavailability, posing a challenge for achieving therapeutic concentrations in target tissues during in vivo experiments.
Q2: What is the most common form of this compound used for in vivo studies?
To address its moderate water solubility, this compound is frequently converted to its trisodium salt for in vivo applications.[6][7][8] This salt form significantly enhances its aqueous solubility, which is a critical first step for systemic absorption after administration.
Q3: What are some potential reasons for observing low efficacy of this compound in my animal model?
Several factors could contribute to lower-than-expected efficacy in vivo:
-
Poor Bioavailability: As a polar molecule, its absorption from the gastrointestinal tract after oral administration may be limited.
-
Suboptimal Formulation: The vehicle used to dissolve and administer the compound may not be suitable for maintaining its stability or facilitating its absorption.
-
Rapid Metabolism and Excretion: While specific data for this compound is limited, many xenobiotics are subject to rapid metabolism in the liver and subsequent excretion, reducing their systemic exposure.
-
Compound Stability: this compound's stability in the formulation and under physiological pH conditions in the gut should be considered.
Q4: Are there any established formulation strategies to improve the in vivo delivery of this compound?
While specific, published formulation optimization studies for this compound are scarce, a common approach for similar research compounds involves the use of a co-solvent system to ensure solubility and stability. For a related compound, Zaragozic Acid C, a formulation for in vivo animal experiments has been described, consisting of:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS [9]
This type of formulation can help to keep the compound in solution and may improve its absorption characteristics.
Q5: What advanced formulation strategies could theoretically be explored to enhance the bioavailability of this compound?
Based on general principles for enhancing the bioavailability of polar drugs, the following advanced strategies could be investigated for this compound:
-
Prodrug Approach: The carboxylic acid groups of this compound could be chemically modified to create more lipophilic ester prodrugs.[10][11][12] These prodrugs would be designed to cross biological membranes more efficiently and then be hydrolyzed by endogenous esterases to release the active this compound.
-
Liposomal Encapsulation: Encapsulating this compound within liposomes could protect it from degradation in the gastrointestinal tract and facilitate its uptake into cells.[13][14][15][16][17]
-
Nanoparticle Formulation: Formulating this compound into nanoparticles could increase its surface area for dissolution and potentially enhance its absorption across the gut wall.[18][19]
Troubleshooting Guides
Problem 1: Poor Solubility of this compound in Aqueous Buffers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent low water solubility of the free acid form. | Use the commercially available This compound trisodium salt .[6][7][8] | Significantly improved solubility in aqueous buffers like PBS or saline. |
| Precipitation at low pH. | Ensure the pH of the final formulation is neutral to slightly basic. Avoid acidic buffers. | The compound remains in solution. |
| Insufficient mixing. | Use gentle warming and sonication to aid dissolution. | A clear solution is obtained. |
Problem 2: Low or Variable Efficacy in Oral Dosing Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Limited oral absorption due to high polarity. | Consider alternative routes of administration with higher bioavailability, such as intraperitoneal (IP) or intravenous (IV) injection, to establish a baseline for efficacy. | Determine if the lack of efficacy is due to poor absorption or other factors. |
| Inadequate formulation for oral delivery. | Prepare a formulation designed to improve solubility and absorption. A good starting point is the co-solvent system mentioned in FAQ 4 (DMSO, PEG300, Tween 80, Saline/PBS).[9] | Improved and more consistent plasma concentrations of this compound. |
| Degradation in the gastrointestinal tract. | Investigate the stability of this compound in simulated gastric and intestinal fluids. If degradation is observed, consider encapsulation technologies like liposomes. | Reduced pre-systemic degradation and increased amount of compound available for absorption. |
| Rapid metabolism. | Conduct a pilot pharmacokinetic study to determine the half-life of this compound in your animal model. This may involve developing a sensitive analytical method (e.g., LC-MS/MS) for its quantification in plasma. | Understanding the pharmacokinetic profile will help in designing an appropriate dosing regimen. |
Experimental Protocols
Protocol 1: Preparation of this compound Trisodium Salt Formulation for In Vivo Administration
This protocol is adapted from a formulation used for a similar compound, Zaragozic Acid C, and should be optimized for this compound based on your specific experimental needs.
Materials:
-
This compound trisodium salt
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Phosphate-buffered saline (PBS) or 0.9% Saline, sterile
Procedure:
-
Calculate the required amount of this compound trisodium salt based on the desired dose and the number of animals.
-
Prepare the vehicle solution:
-
In a sterile container, mix the vehicle components in the following ratio (v/v):
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
-
-
Vortex the mixture until it is a clear and homogenous solution.
-
-
Dissolve this compound trisodium salt:
-
Weigh the required amount of this compound trisodium salt.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating until the compound is completely dissolved.
-
-
Sterile filter the final formulation using a 0.22 µm syringe filter if required for the route of administration (e.g., IV or IP).
-
Store the formulation appropriately. Based on the stability of this compound, it is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 2-8°C and protect from light.
Visualizations
Caption: Experimental workflow for the formulation and in vivo testing of this compound.
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. scbt.com [scbt.com]
- 8. abmole.com [abmole.com]
- 9. Zaragozic acid C | TargetMol [targetmol.com]
- 10. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. research.monash.edu [research.monash.edu]
- 14. Liposomal formulation of a new antifungal hybrid compound provides protection against Candida auris in the ex vivo skin colonization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation, characterization, and in vitro antifungal evaluation of liposomal terbinafine prepared by the ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposomal formulation of a new antifungal hybrid compound provides protection against Candida auris in the ex vivo skin colonization model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Effect of Liposomal α-Bisabolol and When Associated with Fluconazole [mdpi.com]
- 18. Chitosan Nanoparticles, a Novel Drug Delivery System to Transfer Squalene for Hepatocyte Stress Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide: Zaragozic Acid A vs. Statins in Cholesterol Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
The management of hypercholesterolemia is a cornerstone of cardiovascular disease prevention. For decades, statins have been the frontline therapy, effectively lowering low-density lipoprotein (LDL) cholesterol by inhibiting HMG-CoA reductase. However, the exploration of alternative therapeutic targets continues, with squalene synthase inhibitors like Zaragozic Acid A representing a mechanistically distinct approach. This guide provides an objective comparison of this compound and statins, focusing on their mechanisms, in vitro and in vivo efficacy, and clinical development, supported by experimental data.
Mechanism of Action: Two Distinct Checkpoints in Cholesterol Biosynthesis
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. Statins and this compound intervene at different, critical steps of this pathway.
Statins, such as atorvastatin, simvastatin, and lovastatin, are competitive inhibitors of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial early and rate-limiting step in cholesterol synthesis[1][2][3][4]. By blocking this step, statins effectively reduce the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream[3].
In contrast, this compound is a potent inhibitor of squalene synthase[5][6][7]. This enzyme catalyzes the first committed step in cholesterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene[8]. Inhibition of squalene synthase by this compound specifically blocks the sterol branch of the isoprenoid pathway, leading to a reduction in cholesterol synthesis[6]. Theoretically, this targeted approach might avoid the depletion of non-sterol isoprenoids, which are essential for various cellular functions and are also derived from mevalonate.
// Nodes Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; HMG_CoA [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Isoprenoids [label="Non-sterol Isoprenoids\n(e.g., CoQ10, dolichol)", fillcolor="#F1F3F4", fontcolor="#202124"]; FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"];
// Inhibitors Statins [label="Statins", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Zaragozic_Acid_A [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway Acetyl_CoA -> HMG_CoA; HMG_CoA -> Mevalonate [label="HMG-CoA Reductase"]; Mevalonate -> FPP [label="Multiple Steps"]; Mevalonate -> Isoprenoids; FPP -> Squalene [label="Squalene Synthase"]; Squalene -> Cholesterol [label="Multiple Steps"];
// Inhibition Statins -> HMG_CoA [dir=none, style=dashed, color="#EA4335", arrowhead=none, penwidth=2]; Zaragozic_Acid_A -> Squalene [dir=none, style=dashed, color="#4285F4", arrowhead=none, penwidth=2];
// Graph attributes graph [bgcolor="#FFFFFF", compound=true]; node [color="#5F6368"]; edge [color="#5F6368"]; } Cholesterol synthesis pathway and inhibitor targets.
Comparative Efficacy: A Look at the Data
Direct head-to-head clinical trials comparing this compound with statins in humans are not available, as this compound has not progressed to that stage of clinical development. However, preclinical data and clinical data for other squalene synthase inhibitors and statins provide a basis for comparison.
In Vitro Potency
Zaragozic acids are exceptionally potent inhibitors of squalene synthase, with reported Ki values in the picomolar range and IC50 values for cholesterol synthesis inhibition in the low micromolar range.
| Compound | Target Enzyme | Ki (app) | IC50 (Cholesterol Synthesis) | Cell Line | Reference |
| This compound | Squalene Synthase | 78 pM | 6 µM | HepG2 | [9][10] |
| Zaragozic Acid B | Squalene Synthase | 29 pM | 0.6 µM | HepG2 | [11] |
| Zaragozic Acid C | Squalene Synthase | 45 pM | 4 µM | HepG2 | [11] |
| Lovastatin | HMG-CoA Reductase | - | ~2 µM (for 30% reduction) | Human Neuroblastoma | [12] |
| Atorvastatin | HMG-CoA Reductase | - | - | - | |
| Simvastatin | HMG-CoA Reductase | - | - | - |
In Vivo Efficacy
Animal studies have demonstrated the cholesterol-lowering effects of this compound. In mice, this compound inhibited acute hepatic cholesterol synthesis with a 50% inhibitory dose of 200 µg/kg[9].
Clinical trials with various statins have extensively documented their dose-dependent reduction in LDL cholesterol in humans.
| Statin | Daily Dose Range | Mean LDL-C Reduction | Reference |
| Atorvastatin | 10 - 80 mg | 35.7% - 49.2% | [2] |
| Simvastatin | 10 - 80 mg | 28.4% - 45.7% | [2] |
| Lovastatin | 20 - 40 mg (twice daily) | 24% - 40% | [7] |
A clinical trial with the squalene synthase inhibitor lapaquistat acetate (TAK-475) showed that a 100 mg daily dose resulted in a 21.6% reduction in LDL cholesterol as monotherapy[13]. This provides a clinical benchmark for this class of inhibitors.
Clinical Development and Safety Profile
Statins are a well-established class of drugs with a long history of clinical use and a generally favorable safety profile, though they are associated with a risk of myopathy and an increased risk of diabetes[1].
The clinical development of squalene synthase inhibitors has been more challenging. The phase III clinical program for lapaquistat acetate was terminated due to potential hepatic safety issues, specifically elevations in alanine aminotransferase and, in rare cases, bilirubin[13]. This highlights a significant hurdle for the clinical viability of this class of compounds compared to the established safety record of statins.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
A common method to determine HMG-CoA reductase activity is to measure the oxidation of NADPH to NADP+, which can be monitored by the decrease in absorbance at 340 nm.
-
Principle: The enzymatic reaction catalyzed by HMG-CoA reductase utilizes NADPH as a cofactor. The rate of NADPH consumption is directly proportional to the enzyme's activity.
-
Procedure Outline:
-
A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.4), NADPH, and the substrate HMG-CoA.
-
The inhibitor (statin) at various concentrations is added to the mixture.
-
The reaction is initiated by the addition of HMG-CoA reductase.
-
The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in its absence.
-
-
Reference for a commercial kit: An HMG-CoA Reductase Assay Kit is available from suppliers like Abcam (ab204701)[14].
// Nodes Reagents [label="Prepare Reaction Mix:\n- Buffer\n- NADPH\n- HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Inhibitor [label="Add Statin\n(various concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Start_Reaction [label="Add HMG-CoA Reductase", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Absorbance at 340 nm\n(kinetic mode)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Calculate % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Reagents -> Add_Inhibitor; Add_Inhibitor -> Start_Reaction; Start_Reaction -> Measure; Measure -> Analyze;
// Graph attributes graph [bgcolor="#FFFFFF"]; node [color="#5F6368"]; edge [color="#5F6368"]; } Workflow for HMG-CoA Reductase Inhibition Assay.
Squalene Synthase Inhibition Assay
The activity of squalene synthase can also be determined by monitoring the consumption of NADPH or by using a radiolabeled substrate.
-
Principle: The conversion of two molecules of farnesyl pyrophosphate (FPP) to squalene by squalene synthase is an NADPH-dependent reaction.
-
Procedure Outline (Radiolabeled Method):
-
A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.4, with MgCl2), NADPH, and microsomal preparations containing squalene synthase.
-
The inhibitor (this compound) at various concentrations is added.
-
The reaction is initiated by the addition of radiolabeled [3H]-FPP.
-
After incubation, the reaction is stopped, and the lipids are extracted.
-
The amount of radiolabeled squalene formed is quantified using liquid scintillation counting.
-
The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in the control.
-
-
Reference Protocol: A detailed protocol for a squalene synthase activity assay has been described[9].
// Nodes Reagents [label="Prepare Reaction Mix:\n- Buffer with MgCl2\n- NADPH\n- Microsomes", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Inhibitor [label="Add this compound\n(various concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Start_Reaction [label="Add [3H]-FPP", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_Stop [label="Incubate, then Stop Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract_Quantify [label="Extract Lipids and Quantify\n[3H]-Squalene", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Calculate % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Reagents -> Add_Inhibitor; Add_Inhibitor -> Start_Reaction; Start_Reaction -> Incubate_Stop; Incubate_Stop -> Extract_Quantify; Extract_Quantify -> Analyze;
// Graph attributes graph [bgcolor="#FFFFFF"]; node [color="#5F6368"]; edge [color="#5F6368"]; } Workflow for Squalene Synthase Inhibition Assay.
Conclusion
This compound and other squalene synthase inhibitors represent a mechanistically distinct and highly potent class of cholesterol-lowering agents compared to the established statins. While preclinical data for this compound are promising, the clinical development of this class has been hampered by safety concerns, as evidenced by the discontinuation of lapaquistat acetate trials. Statins, despite their potential for side effects, remain the gold standard for hypercholesterolemia treatment due to their proven efficacy and extensive long-term safety data.
For drug development professionals, the story of squalene synthase inhibitors serves as a crucial case study. It highlights that high in vitro potency and a novel mechanism of action do not always translate to clinical success. Future research in this area may focus on developing squalene synthase inhibitors with improved safety profiles or exploring combination therapies with low-dose statins to achieve synergistic effects while minimizing dose-related side effects of both drug classes.
References
- 1. Dose-response of simvastatin in primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PlumX [plu.mx]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. Atorvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. medcentral.com [medcentral.com]
- 8. Cholesterol-lowering effects of a 10 mg daily dose of lovastatin in patients with initial total cholesterol levels 200 to 240 mg/dl (5.18 to 6.21 mmol/liter) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Squalene Synthase Activity Assay. [bio-protocol.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. Statins and the squalene synthase inhibitor zaragozic acid stimulate the non-amyloidogenic pathway of amyloid-beta protein precursor processing by suppression of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
A Comparative Guide to Zaragozic Acid A Analogues as Squalene Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Zaragozic Acid A and its analogues as inhibitors of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. The data presented is compiled from various preclinical studies to offer an objective overview of their potential as therapeutic agents.
Introduction
Zaragozic acids, a family of fungal metabolites, are potent competitive inhibitors of squalene synthase.[1][2] This enzyme catalyzes the first committed step in sterol biosynthesis, making it an attractive target for cholesterol-lowering drugs.[3][4] By inhibiting squalene synthase, this compound and its analogues can effectively reduce plasma cholesterol levels, as demonstrated in primate models.[1] They also exhibit potent antifungal activity by inhibiting ergosterol synthesis.[1] This guide focuses on the structure-activity relationships and comparative efficacy of various this compound analogues.
Squalene Synthase Signaling Pathway
Squalene synthase catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[5] This is a two-step reaction that represents a key regulatory point in the isoprenoid metabolic pathway.[3] Inhibition of this enzyme prevents the downstream synthesis of cholesterol.
Caption: Squalene synthase pathway and the inhibitory action of this compound.
Comparative Efficacy of this compound Analogues
The inhibitory potency of this compound analogues is highly dependent on the structure of their C1 and C6 side chains.[6] Modifications to these side chains have been systematically explored to improve in vitro and in vivo activity.
In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and several of its analogues against rat liver squalene synthase.
| Compound | Apparent Ki (pM) | Reference |
| This compound | 78 | [2] |
| Zaragozic Acid B | 29 | [2] |
| Zaragozic Acid C | 45 | [2] |
Note: Lower Ki values indicate higher potency.
Systematic modification of the C6 acyl side chain of this compound has shown that increasing the linear chain length up to a tetradecanoyl ester improves in vitro activity, resulting in subnanomolar inhibitors.[6] However, these long-chain derivatives exhibit weak activity in inhibiting hepatic cholesterol synthesis in mice. Conversely, short-chain C6 derivatives are less active in vitro but demonstrate improved oral activity in mice.[6]
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in animal models.
| Animal Model | Administration | Dosage | Effect | Reference |
| Mouse | Oral | 200 µg/kg | 50% inhibition of acute hepatic cholesterol synthesis | [2] |
| Primate | - | - | Lowered plasma cholesterol levels | [1] |
An n-butanoyl analogue of this compound showed an ED50 of 4.5 mg/kg for inhibiting hepatic cholesterol synthesis in mice.[6]
Comparison with Other Squalene Synthase Inhibitors
Zaragozic acids are highly potent compared to other classes of squalene synthase inhibitors.
| Inhibitor | Target Organism | IC50 | Reference |
| Zaragozic Acids | Rat Liver | - | - |
| This compound | 78 pM (Ki) | [2] | |
| Zaragozic Acid B | 29 pM (Ki) | [2] | |
| Zaragozic Acid C | 45 pM (Ki) | [2] | |
| Other Inhibitors | |||
| T-91485 (active metabolite of TAK-475) | Human Myocytes | 45 nM | [7] |
| RPR 107393 | Rat Liver | 0.6 - 0.9 nM | [8] |
Experimental Protocols
Squalene Synthase Activity Assay
The activity of squalene synthase is typically monitored by measuring the formation of [14C]squalene from [4-14C]farnesyl pyrophosphate (FPP).[9]
Experimental Workflow:
Caption: General workflow for a squalene synthase inhibition assay.
Detailed Steps:
-
Enzyme Source: Microsomes containing squalene synthase are prepared from rat liver.
-
Reaction Mixture: The reaction mixture typically contains a buffer (e.g., phosphate buffer), a reducing agent (e.g., NADPH), MgCl2, NaF, and the substrate [4-14C]FPP.
-
Inhibition Assay: Various concentrations of the test compound (this compound analogue) are pre-incubated with the enzyme preparation before the addition of the substrate to initiate the reaction.
-
Product Separation: After incubation, the reaction is stopped, and the lipids, including squalene, are extracted using an organic solvent. The radioactive squalene is then separated from other lipids, often by thin-layer chromatography (TLC).
-
Quantification: The amount of radioactive squalene formed is quantified using liquid scintillation counting to determine the enzyme activity and the inhibitory potency of the compound.
In Vivo Cholesterol Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit cholesterol synthesis in a living animal.
Experimental Workflow:
Caption: Workflow for in vivo cholesterol synthesis inhibition assay.
Detailed Steps:
-
Animal Dosing: The test compound is administered to the animals (e.g., mice) via a specific route (e.g., oral gavage).
-
Radiolabeling: After a predetermined time, a radiolabeled precursor of cholesterol, such as [3H]mevalonate, is administered.[2]
-
Tissue Collection: The animals are euthanized, and the liver is collected.
-
Lipid Analysis: Lipids are extracted from the liver, and the amount of radiolabel incorporated into cholesterol is determined to assess the rate of cholesterol synthesis. A reduction in radiolabeled cholesterol in the treated group compared to the control group indicates inhibition of cholesterol synthesis.
Conclusion
This compound and its analogues are exceptionally potent inhibitors of squalene synthase, with some derivatives exhibiting picomolar inhibitory constants. The structure-activity relationship studies highlight the importance of the C1 and C6 side chains in determining both in vitro potency and in vivo oral activity. While long-chain C6 analogues show excellent in vitro activity, short-chain derivatives appear more promising for oral administration. Further research and development of these compounds could lead to novel therapeutic agents for hypercholesterolemia and fungal infections.
References
- 1. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of C1 and C6 side chains of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing myotoxic effects of squalene synthase inhibitor, T-91485, and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors in human myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Zaragozic Acid A: A Potent and Selective Inhibitor of Squalene Synthase with Limited Cross-Reactivity in the Sterol Pathway
For Immediate Release
A Comprehensive Analysis of the Cross-Reactivity Profile of Zaragozic Acid A
This compound, a potent fungal metabolite, is a well-established inhibitor of squalene synthase, the enzyme catalyzing the first committed step in sterol biosynthesis.[1] This guide provides a comparative analysis of the inhibitory activity of this compound against its primary target, squalene synthase, and its cross-reactivity with other key enzymes in the sterol biosynthesis pathway, namely HMG-CoA reductase and lanosterol synthase. Furthermore, its interaction with the related enzyme, farnesyl-protein transferase, is examined to provide a broader understanding of its selectivity.
Executive Summary
Experimental data reveals that this compound exhibits extraordinary potency and selectivity for squalene synthase, with inhibitory constants in the picomolar range. In contrast, its activity against other enzymes in the sterol pathway, such as HMG-CoA reductase and lanosterol synthase, is significantly lower, to the extent that specific inhibitory constants are not widely reported in the literature, underscoring its high degree of selectivity. Measurable cross-reactivity has been observed with farnesyl-protein transferase, an enzyme that also utilizes a substrate derived from the mevalonate pathway. However, the inhibitory concentration required is substantially higher than that for squalene synthase, further highlighting the specificity of this compound.
Comparative Inhibitory Activity
The following table summarizes the known inhibitory concentrations (IC50) or constants (Ki) of this compound and its analogs against key enzymes.
| Enzyme | Inhibitor | Species | IC50 / Ki | Citation |
| Squalene Synthase | This compound | Rat (liver) | 78 pM (Ki) | [2][3] |
| Farnesyl-Protein Transferase | Zaragozic Acid D/D2 | - | 100 nM (IC50) | [4][5] |
| Farnesyl-Protein Transferase | This compound/B | - | Less potent than D/D2 | [4][5] |
| HMG-CoA Reductase | This compound | - | No significant inhibition reported | |
| Lanosterol Synthase | This compound | - | No significant inhibition reported |
Sterol Biosynthesis Pathway and Inhibition Points
The following diagram illustrates the sterol biosynthesis pathway, highlighting the primary target of this compound and other key enzymes.
Caption: Sterol biosynthesis pathway showing the primary inhibition point of this compound.
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below.
Squalene Synthase Inhibition Assay
This assay measures the activity of squalene synthase by quantifying the conversion of radiolabeled farnesyl pyrophosphate (FPP) to squalene.
Materials:
-
Rat liver microsomes (source of squalene synthase)
-
[14C]-Farnesyl pyrophosphate (radiolabeled substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Cofactors: 10 mM NADPH, 5.5 mM MgCl2
-
11 mM NaF (to inhibit phosphatases)
-
This compound (or other test compounds)
-
Scintillation fluid
-
Petroleum ether for extraction
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, MgCl2, and NaF.
-
Add the test inhibitor (this compound) at various concentrations to the reaction mixture.
-
Add the enzyme source (rat liver microsomes) to the mixture and pre-incubate.
-
Initiate the reaction by adding [14C]-FPP.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in ethanol).
-
Extract the lipid-soluble products, including [14C]-squalene, using petroleum ether.
-
Quantify the amount of [14C]-squalene produced using liquid scintillation counting.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
HMG-CoA Reductase Inhibition Assay
The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation.
Materials:
-
Purified or recombinant HMG-CoA reductase
-
Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Substrate: HMG-CoA
-
Cofactor: NADPH
-
Test inhibitor (e.g., Pravastatin as a positive control, this compound as the test compound)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing assay buffer and NADPH.
-
Add the test inhibitor at various concentrations.
-
Add HMG-CoA reductase to the mixture.
-
Initiate the reaction by adding the substrate, HMG-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value.
Lanosterol Synthase Inhibition Assay
This assay typically involves the use of a radiolabeled substrate and subsequent separation and quantification of the product, lanosterol.
Materials:
-
Source of lanosterol synthase (e.g., yeast or mammalian cell microsomes)
-
Substrate: (S)-2,3-oxidosqualene (radiolabeled, e.g., with ³H or ¹⁴C)
-
Assay Buffer (e.g., phosphate or Tris-HCl buffer)
-
Detergent (e.g., Tween-80, to solubilize the substrate)
-
Test inhibitor
-
System for product separation (e.g., High-Performance Liquid Chromatography - HPLC or Thin-Layer Chromatography - TLC)
-
Scintillation counter or other radioisotope detection method
Procedure:
-
Prepare the radiolabeled substrate, (S)-2,3-oxidosqualene, typically in a solution containing a detergent.
-
In a reaction vessel, combine the assay buffer, the enzyme source, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific duration.
-
Terminate the reaction, for example, by adding a solvent to extract the lipids.
-
Separate the product, radiolabeled lanosterol, from the unreacted substrate using HPLC or TLC.
-
Quantify the amount of radiolabeled lanosterol formed.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
This compound is a highly potent and exquisitely selective inhibitor of squalene synthase. The lack of significant reported inhibition of other key sterol biosynthesis enzymes like HMG-CoA reductase and lanosterol synthase at comparable concentrations underscores its targeted mechanism of action. While some off-target activity is noted with farnesyl-protein transferase, it occurs at concentrations several orders of magnitude higher than those required for squalene synthase inhibition. This high degree of selectivity makes this compound a valuable tool for specifically studying the role of squalene synthase in sterol metabolism and related cellular processes.
References
- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document: Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase. (CHEMBL1147394) - ChEMBL [ebi.ac.uk]
- 5. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Zaragozic Acid A on Fungal Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zaragozic Acid A's antifungal activity with that of other established antifungal agents. The data presented herein is supported by experimental protocols to assist researchers in validating its potent inhibitory effects on fungal growth.
This compound, a polyketide natural product, demonstrates significant fungicidal activity primarily by inhibiting squalene synthase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. This guide compares the in vitro efficacy of this compound with other antifungals that target the same pathway, as well as those with different mechanisms of action.
Comparative Analysis of Antifungal Activity
The following table summarizes the in vitro inhibitory activity of this compound and selected alternative antifungal agents against Candida albicans, a common fungal pathogen. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. Additionally, the inhibitory constant (Ki) for this compound against squalene synthase is provided to illustrate its high affinity for its target enzyme.
| Antifungal Agent | Target Enzyme/Mechanism of Action | MIC Range against C. albicans (µg/mL) | Inhibitory Constant (Ki) |
| This compound | Squalene Synthase | ~0.35 (estimated from Zaragozic Acid B)[4] | 78 pM (rat liver squalene synthase) [1][5] |
| Terbinafine | Squalene Epoxidase | 0.03 - >128[2][6][7][8] | Not applicable |
| Ketoconazole | Lanosterol 14α-demethylase | ≤0.03125 - 64[9][10][11][12] | Not applicable |
| Fluconazole | Lanosterol 14α-demethylase | 0.125 - ≥64[13][14][15][16] | Not applicable |
| Amphotericin B | Binds to ergosterol in the cell membrane | 0.06 - 1.0[13][17][18][19][20] | Not applicable |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted method for determining the MIC of antifungal agents.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Antifungal agent stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: Prepare a serial two-fold dilution of the antifungal agent in RPMI-1640 medium in the wells of a 96-well microtiter plate.
-
Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal agent dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.
Squalene Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of squalene synthase, the target enzyme of this compound.
Materials:
-
Fungal cell lysate or purified squalene synthase
-
[³H]-farnesyl pyrophosphate (FPP) (substrate)
-
NADPH
-
Assay buffer (e.g., phosphate buffer with MgCl₂)
-
This compound or other test inhibitors
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, NADPH, and the fungal squalene synthase preparation.
-
Inhibitor Addition: Add varying concentrations of this compound or a control vehicle to the reaction mixtures.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [³H]-FPP.
-
Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Extraction: Stop the reaction and extract the lipid-soluble product, [³H]-squalene, using an organic solvent (e.g., hexane).
-
Quantification: Transfer the organic phase containing [³H]-squalene to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The inhibitory activity is determined by comparing the amount of [³H]-squalene produced in the presence of the inhibitor to that of the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the ergosterol biosynthesis pathway, the experimental workflow for antifungal susceptibility testing, and a logical comparison of antifungal mechanisms.
Caption: Ergosterol biosynthesis pathway and points of inhibition.
Caption: Workflow for MIC determination.
Caption: Comparison of antifungal mechanisms.
References
- 1. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of terbinafine against cutaneous isolates of Candida albicans and other pathogenic yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary site of action of ketoconazole on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Susceptibility to ketoconazole of Candida albicans strains from sequentially followed HIV-1 patients with recurrent oral candidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. jidc.org [jidc.org]
- 20. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zaragozic Acids A, B, and C: Potent Inhibitors of Squalene Synthase
For Researchers, Scientists, and Drug Development Professionals
Zaragozic acids, a family of fungal metabolites, have garnered significant attention in the scientific community for their potent inhibitory activity against squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] This guide provides a comparative analysis of the three primary members of this family—Zaragozic Acid A, B, and C—highlighting their structural differences, inhibitory potencies, and the experimental methodologies used to characterize them.
Structural Overview
Zaragozic Acids A, B, and C share a common, highly functionalized bicyclic core: a 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid structure.[1][2][3] The key distinctions between these three analogs lie in the structure of their 1-alkyl and 6-acyl side chains, which contribute to their differing biological activities.[1][2][3][4][5]
-
This compound (also known as Squalestatin 1): Isolated from an unidentified sterile fungal culture.[4][5][6]
-
Zaragozic Acid B: Produced by the fungus Sporormiella intermedia.[4][5][7]
-
Zaragozic Acid C: Obtained from Leptodontium elatius.[4][5][7]
Mechanism of Action: Inhibition of Squalene Synthase
Zaragozic acids are potent, competitive inhibitors of squalene synthase.[4][5][8] This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[6][7] By inhibiting this step, zaragozic acids effectively block the downstream production of cholesterol.[1][2] This mechanism of action makes them valuable as potential cholesterol-lowering agents and antifungal compounds, as ergosterol is the fungal equivalent of cholesterol.[1][2] The inhibition of squalene synthase by this compound has been described as a mechanism-based irreversible inactivation that follows competitive inhibition.[9]
References
- 1. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of mammalian squalene synthetase activity by this compound is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of Zaragozic Acid A Derivatives as Squalene Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zaragozic Acid A derivatives and their inhibitory activity against squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. The information presented herein is supported by experimental data to facilitate research and development in this area.
Introduction to this compound
Zaragozic acids are a family of potent natural product inhibitors of squalene synthase, an enzyme that catalyzes the first committed step in sterol biosynthesis.[1][2] Their potential as cholesterol-lowering agents has made them a subject of significant interest in medicinal chemistry. This compound, also known as Squalestatin S1, is a prominent member of this family and serves as a scaffold for the development of new analogues with improved therapeutic properties.[1]
All zaragozic acids share a unique and highly oxygenated core structure: a 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid.[1] The structural diversity and biological activity of different zaragozic acids arise from variations in the 1-alkyl and 6-acyl side chains.[1]
Structural Activity Relationship (SAR) Analysis
The inhibitory potency of this compound derivatives against squalene synthase is highly dependent on the nature of the C-1 alkyl and C-6 acyl side chains. Systematic modifications of these side chains have provided valuable insights into the structural requirements for optimal activity.
The Core Bicyclic Structure
The complex bicyclic core of zaragozic acids is essential for their inhibitory activity. This rigid structure correctly positions the carboxylic acid groups and hydroxyls to interact with the active site of squalene synthase, mimicking the binding of the natural substrate, farnesyl pyrophosphate.
C-1 Alkyl Side Chain
Modifications to the C-1 alkyl side chain have been explored to enhance the pharmacological properties of this compound. Directed biosynthesis studies have shown that replacing the phenyl group at the C-6' position of the C-1 alkyl side chain with other aromatic moieties, such as 2-thiophenyl, 3-thiophenyl, 2-furyl, and various fluorophenyl groups, results in analogues that retain potent picomolar inhibitory activity against squalene synthase in vitro.[3] This suggests that the terminal aromatic ring plays a crucial role in binding, and some flexibility in its electronic and steric properties is tolerated.
C-6 Acyl Side Chain
The C-6 acyl side chain has been a primary focus for SAR studies, revealing several key trends:
-
Chain Length: Simplification of the C-6 side chain, for instance, to an octanoyl ester, is detrimental to the inhibitory activity. Conversely, increasing the linear chain length of the acyl group up to a tetradecanoyl ester leads to an improvement in in vitro potency.[4]
-
Terminal Functionality: The presence of a terminal aromatic group on the C-6 acyl side chain significantly influences activity. An ω-phenoxy group has been found to be a more effective activity enhancer than an ω-phenyl group.[4]
-
Linkage Modification: The ester linkage of the C-6 side chain can be replaced with other functional groups, such as carbamates, ethers, and carbonates, with these analogues exhibiting similar activity profiles to the corresponding esters.[4]
-
In Vitro vs. In Vivo Activity: An interesting dichotomy has been observed between in vitro and in vivo activity. While long-chain derivatives at the C-6 position are potent subnanomolar inhibitors of squalene synthase in vitro, they show weaker activity in inhibiting hepatic cholesterol synthesis in mice. In contrast, short-chain C-6 derivatives, although less active in vitro, demonstrate improved oral activity in vivo.[4]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of naturally occurring zaragozic acids against rat liver squalene synthase.
| Compound | C-1 Alkyl Side Chain | C-6 Acyl Side Chain | Ki (pM)[5][6][7] |
| This compound | (4S,5R)-4-acetyloxy-5-methyl-3-methylene-6-phenylhexyl | (2E,4S,6S)-4,6-dimethyloct-2-enoyl | 78 |
| Zaragozic Acid B | (4S,5R)-4-acetyloxy-5-methyl-3-methylene-6-phenylhexyl | 4,6,8-trimethyl-2,4-decadienoyl | 29 |
| Zaragozic Acid C | (4R,5R)-4-acetyloxy-5-methyl-3-methylene-6-phenylhexyl | (2E,4S,6S)-4,6-dimethyloct-2-enoyl | 45 |
Experimental Protocols
Squalene Synthase Inhibition Assay
The following protocol is a representative method for determining the squalene synthase inhibitory activity of this compound derivatives.
1. Preparation of Rat Liver Microsomes:
-
Livers are obtained from male Sprague-Dawley rats.
-
The liver is homogenized in an ice-cold buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.25 M sucrose, 5 mM MgCl2, and 1 mM EDTA).
-
The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.
-
The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomes.
-
The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.
2. Squalene Synthase Activity Assay:
-
The assay is typically performed in a final volume of 200 µL.
-
The reaction mixture contains:
-
50 mM HEPES buffer (pH 7.5)
-
5 mM MgCl2
-
2 mM NADPH
-
10 mM NaF (to inhibit phosphatases)
-
Rat liver microsomes (as the source of squalene synthase)
-
Varying concentrations of the test inhibitor (this compound derivative)
-
-
The reaction is initiated by the addition of the substrate, [1-14C]-farnesyl pyrophosphate (FPP).
-
The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a quenching solution (e.g., 15% KOH in 50% ethanol).
-
The lipid fraction, containing the radiolabeled squalene product, is extracted using an organic solvent (e.g., hexane).
-
The radioactivity in the organic phase is quantified using a scintillation counter.
-
The inhibitory activity is calculated as the percentage reduction in squalene formation in the presence of the inhibitor compared to a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
This compound: Core Structure and Modification Sites
References
- 1. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 3. The preparation of this compound analogues by directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of C1 and C6 side chains of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Zaragozic Acid A and Other Microbial Squalene Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Zaragozic Acid A and other microbial metabolites that inhibit squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. The information presented is intended to support research and development efforts in hypercholesterolemia and antifungal therapies.
Introduction to Squalene Synthase Inhibition
Squalene synthase (SQS) catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] This positions SQS as a critical control point in the pathway leading to cholesterol in mammals and ergosterol in fungi.[2][3] Inhibiting this enzyme is a promising therapeutic strategy for lowering cholesterol and for antifungal applications, as it selectively blocks sterol production without affecting the synthesis of other essential non-sterol isoprenoids derived from FPP.[3][4]
This compound, also known as Squalestatin S1, is a potent fungal metabolite inhibitor of squalene synthase.[5][6] It belongs to a family of natural products, the zaragozic acids, which are characterized by a unique and highly oxygenated 4,8-dioxabicyclo[3.2.1]octane core.[1][3][7] These compounds are produced by a variety of fungi and have demonstrated significant potential in reducing plasma cholesterol levels.[1][2]
Mechanism of Action: Targeting the Cholesterol Biosynthesis Pathway
This compound acts as a reversible, competitive inhibitor of squalene synthase with picomolar affinity.[5][8] It mimics the substrate FPP and/or the reaction intermediate presqualene pyrophosphate (PSPP).[9] By blocking the conversion of FPP to squalene, this compound effectively halts the downstream synthesis of cholesterol.[8] This inhibition leads to an accumulation of upstream metabolites like FPP and farnesol.[8]
The diagram below illustrates the position of squalene synthase in the mevalonate pathway and the point of inhibition by this compound and its analogs.
Comparative Performance of Microbial SQS Inhibitors
Several microbial metabolites have been identified as inhibitors of squalene synthase. This section compares the inhibitory potency of this compound with its related analogs (Zaragozic Acids B and C) and other microbial inhibitors like the macrolactins.
| Compound | Source Organism | Target Enzyme | Inhibition Type | Ki Value | IC50 Value | Reference(s) |
| This compound | Unidentified sterile fungus | Rat Liver Squalene Synthase | Competitive | 78 pM | 6 µM (in HepG2 cells) | [8][10] |
| Zaragozic Acid B | Sporormiella intermedia | Rat Liver Squalene Synthase | Competitive | 29 pM | 0.6 µM (in HepG2 cells) | [8][11][12] |
| Zaragozic Acid C | Leptodontium elatius | Rat Liver Squalene Synthase | Competitive | 45 pM | 4 µM (in HepG2 cells) | [8][11][13] |
| Macrolactin A | Streptomyces sp. | Rat Liver Squalene Synthase | Noncompetitive | - | 1.66 µM | [14][15] |
| Macrolactin F | Streptomyces sp. | Rat Liver Squalene Synthase | Noncompetitive | - | 1.53 µM | [14][15] |
Table 1: Comparison of microbial squalene synthase inhibitors.
As the data indicates, the zaragozic acids are exceptionally potent competitive inhibitors with Ki values in the picomolar range, making them significantly more powerful than the noncompetitive inhibitors macrolactins A and F.[8][14][15]
Experimental Protocols
The data presented in this guide is derived from established biochemical assays. Below is a detailed methodology for a typical in vitro squalene synthase inhibition assay.
Protocol: In Vitro Squalene Synthase Inhibition Assay
This protocol is based on the method of monitoring the formation of radiolabeled squalene from a radiolabeled FPP substrate.[11]
-
Enzyme Preparation:
-
Microsomes containing squalene synthase are prepared from rat liver homogenates.
-
The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay). For kinetic studies with potent inhibitors like zaragozic acids, a very low enzyme concentration (e.g., ~2.2 µg/ml) is required to ensure the inhibitor concentration is not depleted by binding to the enzyme.[11]
-
-
Reaction Mixture:
-
A reaction buffer is prepared (e.g., potassium phosphate buffer, pH 7.4) containing necessary cofactors such as MgCl₂, KF, and a reducing agent like NADPH.
-
The test inhibitor (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
-
Assay Procedure:
-
The reaction is initiated by adding the substrate, [4-¹⁴C]farnesyl pyrophosphate ([¹⁴C]FPP).
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by adding a strong base (e.g., 15% alcoholic KOH).
-
-
Extraction and Quantification:
-
Non-saponifiable lipids, including the [¹⁴C]squalene product, are extracted from the reaction mixture using an organic solvent (e.g., n-hexane).
-
The organic extract is washed and then analyzed by liquid scintillation counting to quantify the amount of [¹⁴C]squalene formed.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the inhibitor relative to a control reaction without any inhibitor.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
For determining the inhibition constant (Ki) and the type of inhibition, the assay is repeated with varying concentrations of the substrate (FPP), and the data are analyzed using Lineweaver-Burk or Dixon plots.[11]
-
The workflow for this experimental protocol is visualized below.
Conclusion
The zaragozic acids, particularly this compound, represent a class of highly potent, picomolar competitive inhibitors of squalene synthase.[8] Their mechanism of action and high affinity for the target enzyme make them valuable lead compounds for the development of cholesterol-lowering and antifungal drugs. While other microbial metabolites like macrolactins also inhibit SQS, they do so with significantly lower potency and through a different (noncompetitive) mechanism.[14][15] The detailed protocols and comparative data provided herein serve as a foundational resource for researchers aiming to further explore and develop inhibitors of this critical metabolic enzyme.
References
- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]
- 4. Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound/Squalestatin S1 [chem-is-you.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Inhibition of mammalian squalene synthetase activity by this compound is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. pnas.org [pnas.org]
- 12. zaragozic acid B | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. zaragozic acid C | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Characteristics of the squalene synthase inhibitors produced by a Streptomyces species isolated from soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Squalene Synthase Inhibition: A Comparative Analysis of Zaragozic Acid A's Reversible and Irreversible Mechanisms
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount. This guide provides a detailed comparison of the inhibitory mechanism of Zaragozic Acid A on squalene synthase, contrasting its dual reversible and irreversible actions with other notable inhibitors.
Squalene synthase (SQS) represents a critical regulatory point in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol formation. Its inhibition is a key strategy for the development of cholesterol-lowering therapeutics. This compound, a potent fungal metabolite, stands out due to its complex and potent inhibitory profile. This guide dissects the mechanism of this compound and compares it with other synthetic inhibitors, providing experimental data and protocols to support further research and development.
The Dual Inhibitory Nature of this compound
This compound exhibits a sophisticated, two-step mechanism of action against squalene synthase. Initially, it acts as a potent competitive inhibitor, binding to the active site of the enzyme with high affinity.[1] This reversible, competitive phase is then followed by a slower, mechanism-based irreversible inactivation of the enzyme.[2][3] This dual mechanism contributes to its picomolar inhibitory constants and sustained biological effects.
The initial competitive inhibition arises from this compound's structural mimicry of the natural substrate, farnesyl pyrophosphate (FPP), and the reaction intermediate, presqualene pyrophosphate.[2] However, the subsequent irreversible inactivation involves the formation of a covalent bond with the enzyme, rendering it permanently non-functional. This time-dependent inactivation is a key feature that distinguishes this compound from many other squalene synthase inhibitors.[2]
Comparison with Alternative Squalene Synthase Inhibitors
Several other molecules have been developed to inhibit squalene synthase, each with its own distinct mechanism and potency. This section compares this compound with two notable examples: Lapaquistat (TAK-475) and RPR-107393.
| Inhibitor | Type of Inhibition | IC50 (nM) | Ki (pM) | Key Characteristics |
| This compound | Competitive followed by Irreversible Inactivation | ~5.0[4] | 78[1] | Picomolar potency; Time-dependent inactivation.[1][2] |
| Lapaquistat (TAK-475) | Reversible, Non-competitive (with respect to FPP) | 45 - 260[4] | N/A | Orally active; Development halted due to potential liver toxicity. |
| RPR-107393 | Potent, Reversible | 0.6 - 0.9[5] | N/A | Highly potent reversible inhibitor.[5] |
Experimental Protocols
In Vitro Squalene Synthase Inhibition Assay (Radiometric Method)
This protocol is adapted from established radiometric assays for squalene synthase activity.[6]
a. Materials:
-
Rat liver microsomes (source of squalene synthase)
-
[¹⁴C]-Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 2 mM DTT
-
Inhibitor stock solutions (this compound, Lapaquistat, RPR-107393) in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Silica gel thin-layer chromatography (TLC) plates
-
Organic solvent for TLC (e.g., hexane:ethyl acetate 9:1)
-
Potassium hydroxide (KOH) solution for saponification
-
Heptane for extraction
b. Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, NADPH, and the desired concentration of the inhibitor or vehicle control.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding [¹⁴C]-FPP.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding a KOH solution.
-
Saponify the mixture at 65°C for 30 minutes to hydrolyze any remaining FPP.
-
Extract the lipid-soluble products (including [¹⁴C]-squalene) with heptane.
-
Spot the heptane extract onto a silica gel TLC plate and develop the chromatogram.
-
Visualize the squalene spot (e.g., using iodine vapor) and scrape the corresponding silica gel into a scintillation vial.
-
Add scintillation cocktail and quantify the amount of [¹⁴C]-squalene using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
Differentiating Reversible from Irreversible Inhibition (Jump-Dilution Method)
This method can be used to distinguish between reversible and irreversible inhibition.[7]
a. Procedure:
-
Incubate a concentrated solution of squalene synthase with a high concentration of this compound for a set period to allow for potential irreversible binding.
-
Rapidly dilute this mixture (e.g., 100-fold or more) into the standard squalene synthase assay mixture containing the substrate (FPP) and cofactors.
-
Monitor the enzyme activity over time.
-
Interpretation:
-
Irreversible Inhibition: If this compound causes irreversible inhibition, the enzyme activity will not recover over time, even after significant dilution.[7]
-
Reversible Inhibition: If the inhibition were purely reversible, the dilution would cause the inhibitor to dissociate from the enzyme, leading to a recovery of enzyme activity over time.[7] The initial lack of full activity followed by a gradual increase would indicate slow-onset reversible inhibition.
-
Visualizing the Pathways and Processes
Cholesterol Biosynthesis Pathway
The following diagram illustrates the position of squalene synthase in the cholesterol biosynthesis pathway, highlighting its pivotal role.
Caption: Cholesterol biosynthesis pathway highlighting the role of Squalene Synthase.
Experimental Workflow for Squalene Synthase Inhibition Assay
This diagram outlines the key steps in the radiometric squalene synthase inhibition assay.
References
- 1. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mammalian squalene synthetase activity by this compound is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Squalene synthetase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Zaragozic Acid A: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Zaragozic Acid A, a potent inhibitor of squalene synthase used in pharmaceutical research. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols for chemical waste is paramount to ensure a safe and compliant laboratory environment.[1]
This guide is intended for researchers, scientists, and drug development professionals to provide clear, procedural steps for the disposal of this compound in its solid form and as solutions in common laboratory solvents.
Key Safety & Handling Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 690.7 g/mol | PubChem |
| Form | Solid (lyophilized powder) | Sigma-Aldrich[2] |
| Solubility | - Ethanol: 10 mg/mL- DMSO: 10 mg/mL (heating may be required) | Sigma-Aldrich[3] |
| Storage Temperature | -20°C | Sigma-Aldrich[2] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical[1] |
Disposal Protocols
The overriding principle for laboratory waste is to have a disposal plan before beginning any procedure.[4] All chemical waste, regardless of its hazard classification, should be handled by trained personnel.
Solid this compound Waste
Uncontaminated, solid this compound is considered non-hazardous. However, it should not be disposed of in regular laboratory trash to avoid accidental exposure to custodial staff.
Procedure:
-
Containerize: Place the solid this compound waste in a clearly labeled, sealed container. The original product container is suitable if the label is intact and legible.
-
Labeling: The container must be labeled with the chemical name ("this compound") and a clear indication that it is "Non-Hazardous Chemical Waste for Disposal."
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This may involve placing it in a designated collection area for your institution's environmental health and safety (EHS) office to collect.
This compound Solutions
This compound is frequently dissolved in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The disposal of these solutions is dictated by the hazards of the solvent.
Disposal of this compound in Ethanol Solutions:
Ethanol is a flammable liquid and should not be disposed of down the drain.[1][5][6]
Procedure:
-
Waste Collection: Collect all this compound in ethanol solutions in a dedicated, properly labeled hazardous waste container. The container should be compatible with flammable organic solvents.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing all chemical constituents (e.g., "this compound, Ethanol") with their approximate concentrations.
-
Segregation: Store the waste container separately from incompatible chemicals, such as strong oxidizing agents.[1]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office.
Disposal of this compound in DMSO Solutions:
DMSO is a combustible liquid and can penetrate the skin, potentially carrying dissolved substances with it. Therefore, DMSO solutions should be handled as hazardous waste.
Procedure:
-
Waste Collection: Collect all this compound in DMSO solutions in a designated hazardous waste container suitable for organic solvents.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all contents (e.g., "this compound, DMSO") with their estimated concentrations.
-
Storage: Store the waste container in a well-ventilated area, away from ignition sources.
-
Disposal: Contact your institution's EHS office for proper disposal.
Decontamination of Empty Containers
Empty containers that held this compound should be managed as follows:
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or water, if the subsequent use is compatible).
-
Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as chemical waste corresponding to the solvent used. Subsequent rinsates can typically be disposed of down the drain with copious amounts of water, but consult your local regulations.
-
Container Disposal: Once decontaminated, deface the original label to prevent misuse and dispose of the container according to your institution's guidelines for glass or plastic recycling or disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
Safeguarding Researchers: A Guide to Handling Zaragozic Acid A
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Zaragozic Acid A, a potent squalene synthase inhibitor. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and the integrity of research.
This compound and its salts are powerful biochemical reagents that require careful handling. While some safety data sheets (SDS) may indicate a low immediate hazard level, the compound's potent biological activity necessitates a cautious approach. The following procedures are designed to minimize exposure risk and ensure responsible disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Due to the lack of specific permeation data, it is recommended to double-glove when handling concentrated solutions. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Respiratory Protection | N95 dust mask | Recommended when handling the lyophilized powder to prevent inhalation of fine particles. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Safe Handling and Experimental Workflow
Meticulous planning and execution are critical when working with this compound. The following workflow outlines the key steps for safe handling, from preparation of solutions to the execution of experiments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
